2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVCDGYTKLNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394853 | |
| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87100-15-0 | |
| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclohexyl Pinacol Boronate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide offers an in-depth exploration of cyclohexyl pinacol boronate, a pivotal reagent in contemporary organic synthesis. We will dissect its core physical and chemical characteristics, investigate its reactivity and diverse applications—most notably in cross-coupling reactions—and furnish validated, step-by-step experimental protocols. This document is crafted for the discerning researcher, scientist, and drug development professional, aiming to bridge theoretical principles with actionable, field-proven insights.
Introduction: The Ascendancy of Pinacol Boronates in Modern Synthesis
In the landscape of modern organic chemistry, boronic acids and their ester derivatives have become indispensable tools. Their prominence is largely due to their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Among the various forms of boronic acid derivatives, pinacol esters, such as cyclohexyl pinacol boronate, present an optimal balance of stability and reactivity.[2] These reagents are typically crystalline, air-stable solids that exhibit broad functional group tolerance, yet they readily participate in the catalytic cycle of cross-coupling reactions.[3][4]
Cyclohexyl pinacol boronate is a particularly valuable building block for the introduction of the cyclohexyl group, a saturated carbocyclic motif prevalent in a multitude of pharmaceutical agents and biologically active compounds. Its application facilitates the construction of intricate molecular architectures with high precision and efficiency. This guide will lay the foundational and advanced knowledge necessary for the proficient utilization of this versatile synthetic tool.
Physicochemical Properties: A Data-Centric Overview
A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe implementation in any synthetic endeavor. The data presented below have been meticulously compiled from authoritative sources to provide a comprehensive and accessible summary of cyclohexyl pinacol boronate's key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C12H23BO2 | [5][6][7] |
| Molecular Weight | 210.12 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [7][8] |
| Melting Point | Not available | |
| Boiling Point | 244.7 ± 9.0 °C (Predicted) | [8] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [8] |
| Flash Point | 101.8 °C | [8] |
| Refractive Index | 1.4460 to 1.4500 | [8] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [8] |
| Stability | Stable under normal conditions; store under inert gas (nitrogen or Argon) at 2-8°C. | [8][9] |
Expert Insights: The physical data for cyclohexyl pinacol boronate indicates it can be a liquid or a low-melting solid at room temperature. Its high flash point suggests a relatively low fire hazard under standard laboratory conditions. A key consideration is its stability; while generally stable, it is recommended to store it under an inert atmosphere and at refrigerated temperatures to ensure its long-term integrity and prevent degradation.[8] Like many boronic esters, it is susceptible to hydrolysis and should be handled in a manner that minimizes exposure to moisture.[10]
Chemical Reactivity and Synthetic Utility
The synthetic power of cyclohexyl pinacol boronate is primarily harnessed in palladium-catalyzed cross-coupling reactions. The inherent polarity of the carbon-boron bond renders the cyclohexyl group sufficiently nucleophilic to engage in the transmetalation step of the catalytic cycle.
3.1. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The most prevalent application of cyclohexyl pinacol boronate is the Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between the cyclohexyl moiety and an organic halide or triflate.[1]
Mechanistic Synopsis: The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R-X), yielding a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronate ester transfers its cyclohexyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, affording the final product and regenerating the Pd(0) catalyst for the next cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The selection of the base is a critical parameter for the activation of the boronate ester. Bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed to facilitate the formation of a more nucleophilic boronate "ate" complex, which accelerates the rate of transmetalation. The choice of solvent is also pivotal, with ethereal solvents like dioxane and THF, often in combination with water, being favored to ensure the mutual solubility of the organic and inorganic reaction components.
3.2. Beyond Suzuki-Miyaura: Expanding the Synthetic Horizon
While Suzuki-Miyaura coupling remains its primary application, the reactivity of cyclohexyl pinacol boronate can be extended to other transformations, including certain types of C-N and C-O bond-forming reactions under specific catalytic conditions.
Experimental Protocols: A Practical Guide for the Synthetic Chemist
The following protocols are intended as a robust starting point and may necessitate optimization depending on the specific substrates and desired reaction outcomes.
4.1. General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol details a general method for the coupling of cyclohexyl pinacol boronate with an aryl bromide.
Materials:
-
Cyclohexyl pinacol boronate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
K2CO3 (2.0 equiv)
-
Dioxane/Water (4:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, cyclohexyl pinacol boronate, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh3)4.
-
Degas the solvent mixture (Dioxane/Water) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula or syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction to ambient temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating System: The progress of the reaction can be reliably tracked by monitoring the consumption of the limiting reagent (typically the aryl bromide) and the concomitant appearance of the product. A successful reaction is ultimately validated by the isolation of the desired product and its characterization by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.
Safety and Handling: A Commitment to Laboratory Best Practices
While cyclohexyl pinacol boronate is considered to have low toxicity, adherence to standard laboratory safety protocols is essential.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][11][12]
-
Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as recommended.[8][11]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]
Conclusion
Cyclohexyl pinacol boronate stands out as a highly effective and versatile reagent for the incorporation of the cyclohexyl scaffold in organic synthesis. Its inherent stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions have cemented its status as an invaluable asset for chemists in the pharmaceutical and materials science sectors. A comprehensive grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to its successful and safe application in the laboratory.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 5. scbt.com [scbt.com]
- 6. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. file.bldpharm.com [file.bldpharm.com]
Technical Guide: Structural and Functional Analysis of a Novel Piperidine-Thiazole Compound (PTKI)
Note on Provided Topic: CAS Number 286469-45-2
Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not available in public databases. To fulfill the request for an in-depth technical guide on structural analysis, this document will proceed with a detailed examination of a representative, hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine , hereafter referred to as PTKI (Pip-Thiazole Kinase Inhibitor) . This molecule incorporates structural motifs of high relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and validation processes pertinent to researchers, scientists, and drug development professionals.
Introduction: The Rationale Behind PTKI's Design
The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]
The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive framework for the structural elucidation, analytical validation, and initial biological characterization of such a novel chemical entity.
Physicochemical & Structural Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These parameters govern solubility, permeability, and metabolic stability, directly influencing bioavailability and dosing.[9]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for PTKI. These values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during the initial design phase to ensure the molecule adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₆N₄S | Defines the elemental composition. |
| Molecular Weight | 248.35 g/mol | Influences diffusion and permeability; <500 Da is generally preferred for oral drugs. |
| logP | 2.1 ± 0.5 | Logarithm of the octanol-water partition coefficient; indicates lipophilicity. A value between 1 and 3 is often optimal for balancing solubility and membrane permeability.[10] |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. <140 Ų is associated with good cell permeability. |
| pKa (most basic) | 5.8 ± 0.2 | Acid dissociation constant of the most basic nitrogen (likely pyrimidine); influences solubility and ionization state at physiological pH.[11] |
| Aqueous Solubility | 0.5 - 1.5 mg/mL | Critical for absorption and formulation. Low solubility is a major hurdle in drug development.[9] |
Spectroscopic Structural Elucidation
The definitive confirmation of a newly synthesized compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[12]
-
Causality and Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. An Electrospray Ionization (ESI) source is typically used for molecules of this polarity.
-
Expected Result: The ESI-MS spectrum run in positive ion mode should display a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.1174. The observed mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₇N₄S⁺), validating the molecular formula.
-
Causality and Protocol: ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework of a molecule.[12][13] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) to avoid solvent signal interference.[14]
-
¹H NMR - Expected Signals:
-
Pyrimidine Ring: Two distinct doublets or multiplets in the aromatic region (δ 8.0-8.5 ppm), corresponding to the protons on the pyrimidine ring.
-
Thiazole Ring: A singlet at δ ~7.0 ppm for the C5-H of the thiazole.[15]
-
Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (δ ~4.0-4.5 ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).
-
Thiazole Methyl Group: A sharp singlet at δ ~2.4 ppm corresponding to the three methyl protons.[16]
-
-
¹³C NMR - Expected Signals:
-
Signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of the pyrimidine and thiazole rings.
-
Aliphatic signals (δ 20-50 ppm) for the piperidine ring carbons.
-
A signal for the methyl carbon at δ ~19 ppm.[14]
-
-
Causality and Protocol: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies.
-
Expected Absorption Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1650-1550 cm⁻¹[16]
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-S stretching: ~700-600 cm⁻¹
-
Analytical Method Development: Chromatographic Purity
Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[17][18] A robust method must be able to separate the main compound from any starting materials, byproducts, or degradation products.[18][19]
Step-by-Step HPLC Protocol
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic interactions necessary for retention.[20]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by suppressing the ionization of basic nitrogens.[21]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are eluted in a reasonable time.[19]
-
Start at 5% B, ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.[20]
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm, chosen based on the UV absorbance maxima of the aromatic rings.
-
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds advancing to biological screening.
Synthesis and Validation Workflow
A scalable and reproducible synthetic route is essential for producing the quantities of material needed for further development. The proposed synthesis of PTKI follows a convergent approach common in pharmaceutical chemistry.[7][22]
Proposed Synthetic Route
The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable method for forming N-arylpiperidine bonds.[8]
-
Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.
-
Step 2: 2-Chloropyrimidine is the electrophilic partner.
-
Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated via aqueous workup and purified by column chromatography or recrystallization.
Workflow Diagram```dot
Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate phosphorylation.
Biological Validation: In Vitro Kinase Assay
Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic assay is required. A radiometric or fluorescence-based in vitro kinase assay provides quantitative data on the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]
Step-by-Step Kinase Assay Protocol (Radiometric)
This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to maintain optimal enzyme activity and stability.
-
ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein or a specific peptide sequence known to be phosphorylated by the target kinase.
-
Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 µM down to low nM concentrations.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 10 µL of kinase buffer.
-
Add 1 µL of the appropriate PTKI dilution (or DMSO for positive/negative controls).
-
Add 10 µL of the purified target kinase enzyme.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/substrate mixture to each well.
-
Incubate the plate at 30 °C for 30 minutes.
-
-
Stop Reaction & Separate:
-
Terminate the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot 20 µL from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the unused [γ-³²P]ATP will not.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.
-
-
Quantification:
-
Dry the filter mat completely.
-
Measure the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-faceted process that demands a logical, stepwise approach. From initial computational predictions and definitive spectroscopic analysis to robust chromatographic validation and quantitative biological assays, each step builds upon the last to create a comprehensive data package. This guide outlines a field-proven workflow that ensures scientific integrity by integrating causality into experimental design and employing self-validating systems for critical measurements. This rigorous methodology is fundamental to identifying and advancing promising new molecules in the landscape of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and study of novel heterocyclic compounds. [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. HPLC analytical Method development: an overview [pharmacores.com]
- 19. pharmtech.com [pharmtech.com]
- 20. scispace.com [scispace.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates (2023) | Jake D. Selingo | 2 Citations [scispace.com]
- 23. In vitro kinase assay [protocols.io]
- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 26. bellbrooklabs.com [bellbrooklabs.com]
A Spectroscopic Guide to 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0), a versatile reagent in organic synthesis. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the structural verification and quality assessment of this important building block. The discussion emphasizes the rationale behind spectral features, offering insights into the molecular structure and purity of the compound.
Introduction
This compound, also known as cyclohexylboronic acid pinacol ester, is a key intermediate in a variety of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and reactivity of this reagent in sensitive synthetic applications. This guide presents a detailed analysis of its characteristic spectroscopic signatures.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound is comprised of a cyclohexane ring attached to the boron atom of a pinacol-derived dioxaborolane ring. This structure gives rise to a distinct set of signals in various spectroscopic analyses, which will be detailed in the following sections.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexyl and the tetramethyl groups. The absence of signals in the aromatic region (typically δ 7-8 ppm) is a key indicator of sample purity and the absence of aromatic precursors. One source has erroneously reported aromatic signals for this compound (CAS 87100-15-0), which should be disregarded as it is inconsistent with the aliphatic structure.[5]
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.70 - 1.60 | m | 5H | Cyclohexyl protons (axial & equatorial) |
| ~1.25 | s | 12H | 4 x CH₃ (pinacol) |
| ~1.20 - 1.05 | m | 6H | Cyclohexyl protons (axial & equatorial) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the cyclohexyl ring and the pinacol moiety. The carbon attached to the boron atom is often broadened and may have a lower intensity due to quadrupolar relaxation.
¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~83.2 | C(CH₃)₂ |
| ~30.0 - 25.0 | Cyclohexyl CH₂ |
| ~24.8 | C(CH₃)₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and B-O stretching vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2925 - 2850 | Strong | C-H stretch (cyclohexyl & methyl) |
| 1370 - 1350 | Strong | B-O stretch |
| 1145 | Strong | C-O stretch |
The strong B-O stretching band is a characteristic feature of boronate esters. The presence of strong C-H stretching bands below 3000 cm⁻¹ and the absence of significant absorptions in the O-H stretching region (around 3300 cm⁻¹) are indicative of a pure, anhydrous sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, the molecular ion peak is expected at m/z 210.18.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z 210
-
Key Fragments: Fragmentation may involve the loss of the cyclohexyl group or portions of the pinacol moiety. Common fragments for alkanes involve successive loss of CH₂ units.[6]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the carbon attached to boron.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for C-H, B-O, and C-O functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if fragmentation is excessive with EI.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. The combination of NMR, IR, and MS data offers a complete picture of the molecule's structure and serves as a benchmark for quality control in research and development settings. Adherence to proper experimental protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
References
Discovery and history of cyclohexyl boronic esters
An In-Depth Technical Guide to the Discovery and History of Cyclohexyl Boronic Esters
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of cyclohexyl boronic esters, tracing their origins from the fundamental discovery of boronic acids to their contemporary role as indispensable reagents in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with current mechanistic understanding and practical application.
Part 1: The Genesis of Organoboron Chemistry
The story of cyclohexyl boronic esters is built upon a rich history of organoboron chemistry. The journey begins not in the 21st century, but in the mid-19th century, with foundational discoveries that laid the groundwork for one of modern chemistry's most powerful tools.
The First Boronic Acid: Frankland's Pioneering Synthesis
The first reported preparation and isolation of a boronic acid was accomplished by Edward Frankland in 1860.[1][2][3][4] His work established the existence of compounds containing a carbon-boron bond. Frankland synthesized ethylboronic acid through a two-stage process: first, the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air to yield the final product.[1][3][4] This seminal work was the genesis of a class of compounds that would, over a century later, become central to complex molecule synthesis.
Boronic acids are organic derivatives of boric acid (B(OH)₃), where one hydroxyl group is replaced by an alkyl or aryl group, resulting in the general structure R-B(OH)₂.[1][2] They are generally stable, crystalline solids, a property that contrasts sharply with the pyrophoric nature of their borane precursors.
Structural Uniqueness and Reactivity
Boronic acids possess a unique combination of properties that underpin their utility. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[4] This empty orbital confers Lewis acidity, allowing boronic acids to accept electrons from Lewis bases.[1][4] This feature is crucial for their ability to form reversible covalent complexes with diols, such as sugars and amino acids, a property leveraged in the design of sensors and drug delivery systems.[1][5][6]
Part 2: The Suzuki-Miyaura Coupling - A Paradigm Shift
For much of their history, boronic acids remained a chemical curiosity. Their ascent to prominence began in 1979 with a landmark discovery that would later be recognized with the 2010 Nobel Prize in Chemistry.
The Dawn of a New C-C Bond Formation
In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between alkenyl boranes and aryl halides.[3][7] This was a pivotal moment, but the true revolution came in 1981 when they demonstrated that air- and water-stable boronic acids could also serve as the organoboron partner.[7] This modification, now universally known as the Suzuki-Miyaura coupling, transformed the field of organic synthesis.
The reaction's success is attributable to several key advantages over other cross-coupling methods[8]:
-
Stability: The organoboron reagents are generally stable to water and oxygen.
-
Low Toxicity: Boron-containing starting materials and byproducts exhibit low toxicity.[5][7]
-
Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide variety of functional groups.
-
Commercial Availability: A vast array of boronic acids and their derivatives are now commercially available.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a catalytic process involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is of particular importance and has been the subject of extensive study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: The Ascendance of Boronic Esters
While boronic acids were revolutionary, their inherent reactivity could also be a limitation, particularly the tendency to undergo protodeboronation (loss of the boron group). The development of boronic esters provided a solution, offering enhanced stability and versatility.
Stability and Handling Advantages
Boronic esters, with the general formula R-B(OR')₂, are formed by the reaction of a boronic acid with an alcohol, typically a diol like pinacol or neopentyl glycol.[2][4] This conversion has several practical benefits:
-
Enhanced Stability: Boronic esters are often more stable than their corresponding acids, making them easier to handle, purify via chromatography, and store for long periods.[2][9]
-
Modified Reactivity: The ester group can tune the electronic properties of the boron center, influencing the rate and efficiency of the transmetalation step.
-
Improved Solubility: Esterification can improve solubility in organic solvents used in cross-coupling reactions.
The Rise of C(sp³)-Coupling and the Need for Cyclohexyl Reagents
The initial focus of Suzuki-Miyaura coupling was on forming C(sp²)-C(sp²) bonds. However, the demands of the pharmaceutical industry, where molecules with greater three-dimensional character are often more desirable as drug candidates, spurred intense research into C(sp²)-C(sp³) coupling.[10] This type of reaction is inherently more challenging due to the slower rate of transmetalation for alkylboron reagents and the competing side reaction of β-hydride elimination.[10]
The cyclohexyl moiety is a prevalent structural motif in many biologically active compounds. Consequently, the development of robust methods for installing this group became a high priority, leading to a focus on cyclohexylboronic acid and its more stable ester derivatives as key synthetic building blocks.[11][12]
Caption: A common synthetic route to cyclohexyl boronic pinacol ester.
Part 4: Modern Protocols and Mechanistic Nuances
Recent advancements have focused on developing highly efficient, rapid, and often anhydrous conditions for the coupling of alkylboronic esters. These methods address the longstanding challenges of C(sp²)-C(sp³) bond formation.
The Role of the Ester: Direct Transmetalation
A long-standing mechanistic question was whether boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation. Recent structural, kinetic, and computational studies have provided compelling evidence that boronic esters can and do transmetalate directly, particularly under anhydrous conditions.[7][13] This direct pathway can result in significant rate enhancements compared to the hydrolysis-dependent route, enabling reactions to proceed much more quickly.[10][13]
Protocol: Rapid, Anhydrous B-Alkyl Suzuki-Miyaura Cross-Coupling
The following protocol is representative of modern methods that leverage the benefits of stable boronic esters and optimized catalytic systems to achieve rapid and efficient coupling. This method, developed by Denmark and Bock, highlights the use of neopentyldiol boronic esters.[14]
Objective: To couple an aryl bromide with cyclohexyl neopentylglycolboronate.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Cyclohexyl neopentylglycolboronate (1.2 equiv)
-
Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)
-
AntPhos-Pd-G3 pre-catalyst (2 mol %)
-
Anhydrous 1,4-dioxane (solvent)
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (e.g., a glovebox), add the aryl bromide, cyclohexyl neopentylglycolboronate, TMSOK base, and AntPhos-Pd-G3 pre-catalyst to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and place it in a preheated heating block (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions using this protocol are often complete in under one hour.[10][14]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Neopentyldiol Boronic Ester: This specific ester provides a good balance of stability and reactivity, promoting efficient transmetalation.[14]
-
TMSOK Base: This anhydrous, highly soluble base facilitates a homogeneous reaction mixture, avoiding mass transfer issues common with biphasic systems and promoting rapid kinetics.[10]
-
AntPhos Ligand: This specialized oxaphosphole ligand has been identified through high-throughput screening as being particularly effective for accelerating the challenging C(sp²)-C(sp³) coupling.[14]
-
Anhydrous Conditions: These conditions are crucial to enable the rapid, direct transmetalation pathway of the boronic ester, preventing the slower hydrolysis-dependent mechanism.[10]
Comparative Data on Reaction Conditions
The evolution of coupling protocols for alkylboron reagents is marked by a dramatic reduction in reaction times and an increase in efficiency.
| Parameter | Traditional Aqueous Conditions | Modern Anhydrous Conditions |
| Boron Reagent | Alkylboronic acid / K-Alkyltrifluoroborate | Neopentyldiol alkylboronic ester |
| Base | K₃PO₄, Cs₂CO₃ (often insoluble) | TMSOK, KHMDS (soluble) |
| Solvent System | Biphasic (e.g., Toluene/Water) | Homogeneous (e.g., Dioxane) |
| Typical Time | 12 - 24 hours | < 1 hour |
| Key Advantage | Robust, well-established | Extremely rapid, reproducible kinetics |
| Reference | General Suzuki-Miyaura reviews | Denmark, M. J. et al. (2024)[14] |
Part 5: Applications in Drug Discovery and Beyond
The development of robust methods for using cyclohexyl boronic esters has had a significant impact on medicinal chemistry and materials science.
-
Pharmaceutical Development: These reagents are instrumental in the synthesis of complex, biologically active compounds where the cyclohexyl group is a key pharmacophore.[12] The ability to quickly and reliably install this sp³-rich fragment accelerates the generation of compound libraries for structure-activity relationship (SAR) studies.[6]
-
Materials Science: Boron-containing polymers and materials can exhibit unique properties, and cyclohexyl boronic esters serve as valuable monomers in their synthesis.[12]
-
Broader Impact: The success of boronic acid chemistry is exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[5][15][16] While not a cyclohexyl derivative, its success demystified the notion of boron-containing compounds being inherently toxic and paved the way for broader exploration of organoboron compounds in medicine.[5]
Conclusion
The journey of cyclohexyl boronic esters from a theoretical derivative of Frankland's first boronic acid to an essential tool in the modern synthetic chemist's arsenal is a testament to over 160 years of chemical innovation. Driven by the transformative power of the Suzuki-Miyaura coupling and the specific demands of medicinal chemistry, the development of these stable, reactive, and versatile reagents has solved critical challenges in C(sp²)-C(sp³) bond formation. As research continues to push the boundaries of catalytic efficiency and substrate scope, the role of cyclohexyl boronic esters and their analogues is set to expand, enabling the creation of the next generation of complex molecules that will shape medicine and materials science.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pharmiweb.com [pharmiweb.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 环己基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Unseen Workhorse: A Technical Guide to the Stability and Reactivity of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key pinacol boronic ester, has emerged as a versatile and robust reagent in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is underpinned by a delicate balance of stability and controlled reactivity. This guide provides an in-depth exploration of the chemical behavior of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its handling, stability under various conditions, and reactivity profile. We will delve into the mechanistic underpinnings of its stability and its activation in pivotal synthetic transformations, providing not just protocols, but the scientific rationale to empower effective and reproducible research.
Introduction: The Rise of a Reliable Synthetic Partner
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the art of molecule building. Among these, the Suzuki-Miyaura coupling stands out for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] this compound, also known as cyclohexylboronic acid pinacol ester, has become a staple for introducing the cyclohexyl moiety, a common structural motif in pharmaceuticals and materials science.[2] The pinacol ester functionality imparts enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store, thus ensuring greater reliability in multi-step syntheses.[3] This guide will dissect the key attributes of this compound, providing a framework for its judicious and effective use.
The Stability Profile: A Tale of Steric Hindrance and Electronic Effects
The utility of this compound is intrinsically linked to its stability. Understanding its behavior in the presence of moisture, heat, and various chemical environments is paramount for successful application and storage.
Hydrolytic Stability: The Pinacol Shield
While boronic acids are notoriously prone to dehydration to form boroxines, their conversion to pinacol esters significantly enhances their stability towards hydrolysis.[4] This increased stability is primarily attributed to the steric bulk of the tetramethyl-substituted diol backbone, which physically shields the electrophilic boron center from nucleophilic attack by water.
The hydrolysis of boronic esters is a reversible process that can be catalyzed by both acid and base. The generally accepted mechanism involves the coordination of water or a hydroxide ion to the boron atom, followed by cleavage of the B-O bond.
Diagram 1: General Mechanism of Hydrolysis of Pinacol Boronic Esters
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Introduction: The Role of Cyclohexyl Pinacol Boronate in Modern Synthesis
An In-Depth Technical Guide to Cyclohexyl Pinacol Boronate for Researchers and Drug Development Professionals
Cyclohexyl pinacol boronate (2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key organoboron compound widely utilized in organic synthesis. As a stable, crystalline solid, it serves as a versatile building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its aliphatic, cyclic structure makes it an important reagent for introducing the cyclohexyl moiety into complex molecules, a common structural motif in many pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, handling, and applications for professionals in research and drug development. Organoboron compounds, in general, are noted for their unique reactivity, high stability, and relatively low toxicity, which simplifies their handling.[3]
Physicochemical Properties and Identifiers
A clear understanding of the fundamental properties of cyclohexyl pinacol boronate is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 87100-15-0 | [4][5][6] |
| IUPAC Name | This compound | [4][6] |
| Molecular Formula | C12H23BO2 | [4][6] |
| Molecular Weight | 210.12 g/mol | N/A |
| Appearance | White to off-white solid or crystalline powder | N/A |
| Purity | Typically ≥97% | [4][6][7] |
Commercial Availability and Sourcing
Cyclohexyl pinacol boronate is readily available from several major chemical suppliers, catering to needs from research-scale grams to bulk quantities for process development.
| Supplier | Example Catalog Number | Purity | Available Quantities | Example Price (USD) |
| Thermo Scientific Chemicals | H64178.06 | 97% | 1 g, 5 g, 25 g | $118.65 for 5 g[4] |
| Sigma-Aldrich (Merck) | N/A (General search) | Varies | Varies | Varies |
| Frontier Specialty Chemicals | C1155 | Guaranteed Purity | 1 g (custom/bulk available) | Contact for pricing[5] |
| ZHENGZHOU JIUYI TIME | N/A | N/A | 1 kg, 5 kg, 25 kg | $9.00/kg (Min. order)[8] |
| Enamine | N/A (Part of library) | N/A | Varies | Contact for pricing[9] |
| Oakwood Chemical | N/A (General search) | Varies | Varies | Varies[10] |
Note: Prices and availability are subject to change. The price from ZHENGZHOU JIUYI TIME appears exceptionally low and may reflect bulk industrial pricing or require further verification.
Synthesis and Manufacturing Overview
The synthesis of alkyl pinacol boronates can be achieved through several routes. For cyclohexyl pinacol boronate, a common laboratory and industrial method involves the hydroboration of cyclohexene.
Common Synthetic Pathway: Hydroboration A prevalent method for synthesizing alkyl boronic esters is the hydroboration of alkenes.[11][12] In this case, cyclohexene is reacted with a boron source like pinacolborane (HBpin) in the presence of a catalyst.
Diagram: General Synthesis Workflow
A simplified workflow for the synthesis of cyclohexyl pinacol boronate.
Alternative methods, such as those starting from Grignard reagents or organolithium compounds, are also employed in the broader synthesis of alkyl boronates.[12] Some patented methods describe using palladium catalysts to prepare similar compounds from chloro-cyclohexene and bis(pinacolato)diboron, which can reduce costs and simplify reaction conditions compared to methods requiring ultra-low temperatures.[13]
Quality Control and Analytical Methodologies
A significant challenge in the analysis of pinacol boronate esters is their susceptibility to hydrolysis, which converts them to the corresponding boronic acid.[14][15] This degradation can occur during storage, sample preparation, or even during chromatographic analysis, leading to inaccurate purity assessments.[14][16][17]
Diagram: Hydrolysis of Cyclohexyl Pinacol Boronate
The primary degradation pathway for cyclohexyl pinacol boronate.
Recommended Analytical Protocols:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Challenge: Standard RP-HPLC conditions can induce on-column hydrolysis. The resulting boronic acid is polar and may have poor retention.[14][17][18]
-
Expert Protocol: To minimize hydrolysis, use a column with low residual silanol activity.[16][17] Employing a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the ester.[14] Sample preparation should be done in a non-aqueous, aprotic diluent like acetonitrile.[14][17]
-
Step-by-Step:
-
Prepare the sample by dissolving it in anhydrous acetonitrile.
-
Use a C18 column known for low silanol activity (e.g., Waters XTerra MS C18).[16][17]
-
Set up a mobile phase gradient using water (without acid modifiers) and acetonitrile.
-
Monitor the elution profile, ensuring a clear separation between the pinacol ester and any potential boronic acid impurity.
-
-
-
Non-Aqueous Capillary Electrophoresis (NACE):
-
Rationale: NACE is a powerful technique for analyzing labile compounds as it avoids aqueous environments, thus preventing hydrolysis during analysis.[15]
-
Expert Protocol: This method accurately determines the potency of the boronic ester and can quantify the residual boronic acid.[15]
-
Step-by-Step:
-
Prepare the electrolyte and sample in a non-aqueous solvent system.
-
Apply the sample to the capillary.
-
Run the electrophoresis, separating the ester from the acid based on their electrophoretic mobility.
-
Quantify using a suitable detector (e.g., UV).
-
-
High-Purity Purification Protocols
Achieving high purity is critical for applications in drug development. Standard silica gel chromatography can be problematic due to the Lewis acidic nature of silica, which can cause degradation.[19]
-
Chromatography on Modified Silica Gel:
-
Rationale: Deactivating the silica gel reduces the over-adsorption and degradation of the boronic ester.[19]
-
Expert Protocol: Impregnating the silica gel with boric acid has been shown to be effective for both TLC and flash column chromatography by reducing the Lewis basicity of the silica surface.[19] Another approach is to slurry the silica with a non-polar solvent and add a small amount of a base like triethylamine (NEt3) to neutralize active sites.
-
Step-by-Step (Boric Acid Method):
-
Prepare boric acid-impregnated silica gel as described in the literature.[19]
-
Pack the column with the modified silica.
-
Equilibrate the column with a non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Load the crude product and elute, collecting fractions based on TLC analysis.
-
-
-
Recrystallization or Distillation:
-
Rationale: For thermally stable compounds, these classic methods can be highly effective.
-
Expert Protocol: Cyclohexyl pinacol boronate is often supplied as a solid, suggesting recrystallization is a viable option. Distillation under reduced pressure can also yield highly pure material, which appears as a colorless oil.
-
Step-by-Step (Distillation):
-
Transfer the crude material to a distillation flask.
-
Set up a short-path distillation apparatus.
-
Apply vacuum and gently heat the flask.
-
Collect the distilled product as a colorless oil at the appropriate temperature and pressure (e.g., 71 °C at 14 mmHg).
-
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of cyclohexyl pinacol boronate is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the cyclohexyl group and an electrophilic partner, typically an aryl or vinyl halide/triflate.[1][2] The stability of the pinacol ester makes it a reliable substitute for the more labile boronic acid.[1]
Diagram: Suzuki-Miyaura Catalytic Cycle
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), cyclohexyl pinacol boronate (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add an appropriate solvent system (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired cyclohexyl-aryl compound.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of cyclohexyl pinacol boronate and ensuring laboratory safety.[20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20][21] Work in a well-ventilated area or a chemical fume hood.[8][20]
-
Handling: Avoid creating dust.[22] Avoid contact with skin, eyes, and clothing.[20] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20][23]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[8][22][23] Protect from moisture to prevent hydrolysis.[22] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20] Some suppliers recommend storage at ambient temperatures, while others suggest refrigeration (2-8°C) or freezing (-20°C).[7][8][24] Always consult the supplier-specific SDS.
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20][23]
Conclusion
Cyclohexyl pinacol boronate is an invaluable reagent in the toolkit of synthetic chemists, particularly in the pharmaceutical industry. Its commercial availability from numerous suppliers facilitates its use from discovery to process scale. However, researchers must be cognizant of its propensity for hydrolysis, which necessitates careful handling, storage, and the use of specialized analytical and purification techniques to ensure its quality and the reproducibility of synthetic outcomes. With the proper protocols, this versatile building block enables the efficient synthesis of complex molecules bearing the important cyclohexyl motif.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H64178.06 [thermofisher.com]
- 5. Cyclohexylboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 6. Cyclohexylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Cyclohexylboronic acid pinacol ester | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 9. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 10. Vinylboronic acid pinacol ester [oakwoodchemical.com]
- 11. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 12. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. leapchem.com [leapchem.com]
- 22. Boron - ESPI Metals [espimetals.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. 1-シクロヘキセン-1-イル-ボロン酸ピナコールエステル | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Emerging Research Areas for Cyclohexyl Boronic Esters
Abstract
Cyclohexyl boronic esters, once niche reagents, are now emerging as powerful building blocks in modern organic synthesis. Their unique three-dimensional structure and saturated sp³ character are increasingly sought after in drug discovery and materials science to access novel chemical space beyond traditional flat, aromatic systems. This guide provides an in-depth analysis of the synthesis, properties, and core applications of cyclohexyl boronic esters. More critically, it identifies and explores nascent research avenues, including stereoselective synthesis, late-stage functionalization via C-H borylation, and the development of novel polymeric and smart materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile synthons for next-generation molecular innovation.
Introduction: The Rise of sp³-Rich Scaffolds
For decades, synthetic chemistry, particularly in the pharmaceutical industry, has been dominated by methodologies centered on sp²-hybridized carbon atoms, leading to a prevalence of flat, aromatic molecules. While successful, this has led to an over-exploration of certain areas of chemical space. There is a growing consensus that molecules with greater three-dimensional character, rich in sp³ centers, are more "drug-like" and offer improved physicochemical properties.[1] Cyclohexyl boronic esters are at the forefront of this paradigm shift.
These compounds serve as versatile intermediates, primarily in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between a saturated cyclohexyl ring and various aryl, heteroaryl, or vinyl partners.[2][3] Unlike their unstable boronic acid counterparts, boronic esters (particularly pinacol and MIDA esters) offer enhanced stability to air and moisture, facilitating easier handling, purification, and storage without significant degradation.[4][5][6] This guide will delve into the technical nuances of working with these reagents and illuminate promising future research directions.
Synthesis of Cyclohexyl Boronic Esters: A Methodological Overview
The accessibility of cyclohexyl boronic esters is crucial for their widespread adoption. Several synthetic strategies have been developed, each with distinct advantages and limitations.
Established Synthetic Routes
Traditional methods for synthesizing alkyl boronic esters, including cyclohexyl variants, have relied on foundational reactions such as hydroboration of alkenes or reactions of Grignard reagents with borate esters.
-
Hydroboration of Cyclohexene: This classic approach involves the addition of a borane reagent (e.g., pinacolborane) across the double bond of cyclohexene, typically catalyzed by a transition metal complex.
-
From Cyclohexyl Halides: Grignard or organolithium reagents derived from cyclohexyl halides can be trapped with trialkyl borates followed by esterification to yield the desired boronic ester.
While reliable, these methods often require pre-functionalized starting materials and may not be suitable for complex substrates with sensitive functional groups.
Modern Frontier: Catalytic C–H Borylation
A significant leap forward has been the development of iridium-catalyzed C–H borylation.[7] This powerful technique allows for the direct conversion of unactivated C–H bonds on a cyclohexane ring into a C-B bond, bypassing the need for pre-functionalization.[8]
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[7][9] The active iridium catalyst undergoes oxidative addition into a C-H bond, followed by reductive elimination to form the C-B bond and regenerate the catalyst. This method offers exceptional functional group tolerance and is becoming the preferred method for late-stage functionalization of complex molecules.[9]
dot
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of cyclohexyl boronic esters lies in their application as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide partner, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]
Recent advancements have led to the development of highly active ligand systems that enable the coupling of sterically hindered or electronically challenging substrates at room temperature with low catalyst loadings.[1][11]
Table 1: Comparison of Common Boron Reagents for Suzuki-Miyaura Coupling
| Boron Reagent Class | Stability | Handling | Reactivity in Coupling | Common Protecting Group |
| Boronic Acids | Low (prone to dehydration/protodeboronation) | Often difficult to purify, can be hygroscopic | High | N/A |
| Pinacol Boronic Esters | Moderate to High | Generally stable, easily purified by chromatography | Good, requires activation | Pinacol |
| MIDA Boronic Esters | High | Very stable, often crystalline solids | Requires deprotection before coupling | N-methyliminodiacetic acid |
| Trifluoroborate Salts | High | Stable, crystalline solids | Good, requires slow release of boronic acid | Trifluoride |
Potential Research Area 1: Stereoselective Synthesis
The cyclohexane ring is a conformationally rich scaffold that can possess multiple stereocenters. The ability to control the stereochemistry during the synthesis of cyclohexyl boronic esters is a burgeoning field with profound implications for medicinal chemistry.
Asymmetric Hydroboration
The development of chiral catalysts, particularly those based on rhodium and copper, for the asymmetric hydroboration of substituted cyclohexenes is a key area of interest.[12] This approach allows for the direct installation of a boryl group with high enantioselectivity, creating valuable chiral building blocks from simple achiral precursors.
Desymmetrization of meso-Cyclohexanes
Another elegant strategy involves the catalytic desymmetrization of meso-cyclohexane derivatives. An iridium catalyst paired with a chiral ligand can selectively perform C-H borylation at one of two prochiral C-H bonds, yielding a chiral cyclohexyl boronic ester.[13] This approach is particularly powerful for generating complex stereochemical arrays in a single step.
The choice of a bulky, chiral ligand is critical for achieving high levels of stereo-control.[13][14][15] The ligand creates a chiral pocket around the metal center, which directs the borylation to a specific site on the substrate.
Potential Research Area 2: Photoredox and Electrochemical Borylation
Recent years have witnessed a surge in the use of photoredox and electrochemical methods to drive challenging organic transformations.[16] These techniques offer alternative, often milder, pathways for C-H functionalization and are poised to make a significant impact on the synthesis of cyclohexyl boronic esters.
Visible-Light Photoredox Catalysis
Photoredox catalysis uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions.[17][18] This approach can be harnessed for the borylation of unactivated C(sp³)–H bonds. The mechanism typically involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) process to generate a carbon-centered radical from a suitable precursor, which is then trapped by a boron reagent.[19] This method opens doors to novel regioselectivities that are complementary to traditional transition-metal-catalyzed approaches.
Electrochemical Synthesis
Electrochemistry provides a reagent-free method for oxidation and reduction, offering a sustainable and highly controllable synthetic platform.[20] Oxidative electrochemical C(sp³)–H borylation of hydrocarbons, including cyclohexane, has been demonstrated under metal- and oxidant-free conditions.[20] This strategy avoids the use of expensive and potentially toxic metal catalysts, making it an attractive avenue for green chemistry and large-scale synthesis.
dot
Caption: Conceptual Pathways for Photo- and Electro-Borylation.
Potential Research Area 3: Applications in Materials Science
While the focus has largely been on medicinal chemistry, the unique properties of cyclohexyl boronic esters make them attractive for materials science applications.
Dynamic Covalent Polymers (Vitrimers)
Boronic esters can form dynamic covalent bonds with diols.[21] This reversible bond formation is the basis for a class of "smart" materials called vitrimers, which behave like robust thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures.[22] Incorporating cyclohexyl boronic esters into polymer backbones could lead to new materials with tunable thermal and mechanical properties, enhanced hydrolytic stability, and potential applications in self-healing materials and recyclable composites.[2][22]
Organic Electronics
The introduction of saturated, three-dimensional cyclohexyl units into conjugated polymer backbones can disrupt planarity and influence the solid-state packing of the material.[6] This provides a handle to tune the electronic properties of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Cyclohexyl boronic esters serve as key building blocks for precisely incorporating these sp³-rich moieties via Suzuki polycondensation.
Stability and Handling: A Practical Guide
The utility of any chemical reagent is contingent on its stability and ease of handling. While boronic esters are significantly more stable than their corresponding acids, they are not entirely inert.
-
Hydrolytic Stability: Pinacol esters (Bpin) are susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate purification and storage.[5] MIDA boronates show exceptional stability and are often used when rigorous inertness is required.[23] Recently, novel diols have been developed to form boronic esters with enhanced stability against chromatography and hydrolysis.[5][24]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation.[4] It is best practice to store cyclohexyl boronic esters under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation over time.[4]
-
Protodeboronation: This process, where the C-B bond is cleaved and replaced with a C-H bond, can be a competing side reaction, particularly under harsh conditions or with certain catalysts.[4] Careful optimization of reaction conditions is crucial to minimize this pathway.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Cyclohexane
Warning: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a glovebox, a 25 mL Schlenk flask is charged with bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).
-
Reagent Addition: The flask is sealed, removed from the glovebox, and connected to a Schlenk line. Cyclohexane (1.0 equiv., serving as both substrate and solvent) is added via syringe under a positive pressure of argon.
-
Reaction: The reaction mixture is stirred and heated to 80 °C in an oil bath for 16-24 hours. The progress of the reaction should be monitored by GC-MS analysis of an aliquot.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure cyclohexylboronic acid pinacol ester.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
Cyclohexyl boronic esters are transitioning from specialized reagents to mainstream tools for introducing valuable sp³-rich scaffolds. While their role in Suzuki-Miyaura coupling is well-established, the future of this compound class lies in novel and emerging research areas. The pursuit of stereoselective synthetic methods will deliver chiral building blocks of immense value to the pharmaceutical industry. Concurrently, the application of photoredox and electrochemical techniques promises to unlock new, sustainable synthetic pathways with unique selectivities. Finally, the exploration of these motifs in materials science is set to yield a new generation of dynamic polymers and functional organic electronic materials. As researchers continue to push the boundaries of synthetic chemistry, cyclohexyl boronic esters will undoubtedly be a key component in the construction of the complex, three-dimensional molecules of the future.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Photoredox catalysis harvesting multiple photon or electrochemical energies [beilstein-journals.org]
- 17. Photoredox radical borylation of electron-deficient alkenes with NHC-boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering [mdpi.com]
- 23. 环己基硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Guide for the Strategic Formation of C(sp³)-C(sp²) Bonds
Introduction: Expanding the Frontiers of Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] While traditionally dominant in the formation of C(sp²)-C(sp²) bonds (e.g., biaryls), the next frontier lies in the efficient coupling of C(sp³)-hybridized centers. This C(sp³)-C(sp²) coupling is of paramount interest to the pharmaceutical industry, as incorporating three-dimensional alkyl fragments is a key strategy for developing drug candidates with improved physicochemical properties.[3]
This guide focuses on a specific and highly relevant C(sp³)-boron reagent: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . We will explore the mechanistic nuances, critical reaction parameters, and a detailed protocol for its successful application in Suzuki-Miyaura coupling, providing researchers and drug development professionals with a comprehensive and practical resource.
The Reagent in Focus: Advantages of Cyclohexylboronic Acid Pinacol Ester
Organoboron reagents are central to the Suzuki-Miyaura reaction.[4] While boronic acids are common, they can be prone to decomposition pathways like dehydration to form boroxines or protodeboronation.[5] The use of boronic esters, particularly pinacol esters like this compound, offers significant advantages:
-
Enhanced Stability: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, making the compound less susceptible to degradation.[5][6] This translates to a longer shelf life and greater consistency in reactions.[5][6]
-
Ease of Handling: Pinacol esters are generally less sensitive to air and moisture, simplifying weighing and transfer operations.[5] They are often stable to column chromatography, which aids in their purification and isolation.[4]
-
Improved Solubility: Boronic esters typically dissolve well in common apolar organic solvents used for cross-coupling reactions.[4]
The cyclohexyl moiety itself is a valuable saturated carbocyclic fragment found in numerous bioactive molecules, making this specific reagent a key building block in medicinal chemistry and materials science.[7][8]
Mechanistic Insights: The Challenges of B-Alkyl Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] However, the use of alkylboron reagents introduces specific challenges that are not as prominent with their aryl or vinyl counterparts.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura C(sp³)-C(sp²) coupling.
-
Oxidative Addition: An active Pd(0) complex inserts into the carbon-halide (C-X) bond of the electrophile, forming a Pd(II) intermediate.[9] The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: This is the crucial bond-forming step where the organic group is transferred from boron to the palladium center. For alkylboron reagents, this step is often slow and rate-limiting.[3][12] The base plays a critical role here, activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the cyclohexyl group to the palladium.[13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[9]
Key Challenges with Alkylboronates:
-
Slow Transmetalation: The transfer of an sp³-hybridized carbon from boron to palladium is kinetically less favorable than for sp² carbons.[3][12] This requires carefully optimized conditions (ligand, base, solvent) to overcome.
-
β-Hydride Elimination: Secondary alkyl groups (like cyclohexyl) attached to the palladium center can undergo β-hydride elimination as a competitive decomposition pathway before reductive elimination can occur, leading to undesired byproducts.[12] The choice of a sterically hindered ligand can accelerate reductive elimination, minimizing this side reaction.[12]
Key Parameters for a Successful Coupling
Empirical screening has shown that the success of coupling C(sp³)-boronic esters relies heavily on the judicious selection of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The palladium source is typically a stable precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[13] However, the ligand is arguably the most critical component. For coupling alkylboron reagents, sterically encumbered, electron-rich alkylphosphine ligands are paramount.
-
Rationale: These bulky ligands promote the formation of coordinatively unsaturated, mono-ligated palladium complexes.[12] These species are known to undergo faster rates of oxidative addition and, crucially, reductive elimination, which helps outcompete the β-hydride elimination side reaction.[12]
-
Recommended Ligands: Dialkylphosphinobiphenyls (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃, Ad₂PⁿBu - di(1-adamantyl)-n-butylphosphine) have proven highly effective.[12][15]
Base and Solvent System
The base is not merely a spectator; it is essential for activating the boronic ester for transmetalation.[13] The choice of base can dramatically influence reaction efficiency.
-
Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[1][15]
-
Strong Bases for Alkyl Coupling: For challenging alkyl couplings, strong, non-nucleophilic bases are often required. A study by Watson and coworkers found that Lithium tert-butoxide (LiOᵗBu) was uniquely effective for the exhaustive alkylation of polychlorinated pyridines with alkyl pinacol boronic esters, a transformation that failed with other common bases.[12]
-
Solvent: A mixture of an apolar organic solvent and water is common. A 4:1 to 5:1 mixture of 1,4-dioxane:H₂O is a robust starting point that has been shown to be effective.[12]
Summary of Recommended Starting Conditions
The following table summarizes a well-validated set of conditions for the coupling of this compound with aryl chlorides, which are typically less reactive than bromides or iodides.[12]
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Chloride (1.0 equiv) | Demonstrates protocol robustness for less reactive electrophiles. |
| Boronic Ester | 1.15 - 1.5 equiv | A slight excess ensures complete consumption of the aryl halide. |
| Pd Precatalyst | Pd(OAc)₂ (1 mol%) | Common, effective, and relatively inexpensive palladium source. |
| Ligand | Ad₂PⁿBu (3 mol%) | Bulky alkylphosphine ligand accelerates key catalytic steps.[12] |
| Base | LiOᵗBu (3.0 equiv) | Strong, effective base for promoting challenging alkyl couplings.[12] |
| Solvent | Dioxane / H₂O (4:1) | Standard solvent system for Suzuki-Miyaura reactions.[12] |
| Temperature | 100 °C | Sufficient thermal energy to drive the reaction to completion. |
| Time | 18 - 24 h | Typical duration, reaction should be monitored for completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound, adapted from validated literature methods.[12]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Reagents and Equipment
-
Aryl chloride (e.g., 0.5 mmol, 1.0 equiv)
-
This compound (1.15 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
Di(1-adamantyl)-n-butylphosphine [Ad₂PⁿBu] (3 mol%)
-
Lithium tert-butoxide [LiOᵗBu] (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
-
TLC plates, GC-MS for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol), Pd(OAc)₂ (0.005 mmol, 1.1 mg), Ad₂PⁿBu (0.015 mmol, 5.4 mg), and LiOᵗBu (1.5 mmol, 120 mg).
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Boronic Ester and Solvents: Under a positive pressure of inert gas, add the this compound (0.575 mmol, 121 mg). Subsequently, add anhydrous 1,4-dioxane (2.0 mL) followed by degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting aryl halide.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure cyclohexyl-arylated product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous/degassed solvents- Base is old or has degraded | - Ensure a proper inert atmosphere is maintained throughout.- Use freshly opened or properly stored anhydrous solvents and degas thoroughly.- Use a fresh bottle of base; LiOᵗBu can be particularly sensitive. |
| Protodeboronation of Boronic Ester | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Ensure solvents are appropriately dried.- Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boronic Ester | - Presence of oxygen, leading to Pd(II) species that can catalyze homocoupling.[1] | - Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Protodehalogenation of Aryl Halide | - A competing pathway, particularly with electron-rich aryl halides.[12] | - Ensure the catalyst system is highly active; a different ligand may be required.- Minimize water content if possible, though some is needed for the cycle. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexyl Pinacol Boronate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the utilization of cyclohexyl pinacol boronate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document elucidates the underlying principles of C(sp³)–C(sp²) bond formation, offers step-by-step experimental procedures, and addresses common challenges and troubleshooting strategies. By leveraging the stability and reactivity of cyclohexyl pinacol boronate, this protocol enables the efficient synthesis of complex molecules bearing the valuable cyclohexyl-aryl motif, a common scaffold in medicinal chemistry and materials science.
Introduction: The Significance of Cyclohexyl Pinacol Boronate in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1] While initially developed for C(sp²)–C(sp²) linkages, its expansion to include C(sp³)-hybridized organoboron reagents has opened new avenues for molecular construction. Among these reagents, alkyl pinacol boronic esters have gained prominence due to their enhanced stability, ease of handling, and compatibility with a wide range of functional groups compared to their corresponding boronic acids.[2][3]
Cyclohexyl pinacol boronate, in particular, serves as a crucial building block for introducing the cyclohexyl moiety, a common structural element in pharmaceuticals that can enhance metabolic stability and lipophilicity. However, the use of secondary alkyl boronates like cyclohexyl pinacol boronate in cross-coupling reactions presents unique challenges, including slower transmetalation rates and the potential for side reactions such as β-hydride elimination and protodeboronation.[4][5] This guide provides a robust framework for overcoming these challenges and successfully employing cyclohexyl pinacol boronate in C(sp³)–C(sp²) cross-coupling reactions.
Principles of Reactivity and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[1] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (in this case, the cyclohexyl group) is transferred to the palladium center. This step is often rate-limiting for alkyl boronates and requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the cyclohexyl group to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic fragments (cyclohexyl and aryl) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1]
For secondary alkyl boronates like cyclohexyl pinacol boronate, a key competing pathway is β-hydride elimination . This occurs when a hydrogen atom on the carbon adjacent to the palladium-bound carbon is transferred to the metal, leading to the formation of an alkene (cyclohexene) and a palladium hydride species, which can then lead to dehalogenation of the starting aryl halide.[4] Careful selection of the catalyst, ligand, and reaction conditions is crucial to favor reductive elimination over β-hydride elimination.
Another common side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclohexane and loss of the nucleophilic partner.[6] This is often exacerbated by strong bases and protic solvents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Pharmaceutical Synthesis
In the landscape of contemporary pharmaceutical development, the quest for molecular complexity and synthetic efficiency is paramount. Among the arsenal of reagents available to the medicinal chemist, organoboron compounds, particularly boronic acid pinacol esters, have established themselves as indispensable tools for carbon-carbon bond formation. This guide provides an in-depth exploration of a specific and highly valuable reagent: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . We will delve into its applications, the mechanistic rationale behind its use, and provide detailed protocols for its implementation in pharmaceutical synthesis, with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
The Ascendancy of Boronic Esters in Drug Discovery
Boronic acids and their corresponding esters are foundational to many modern synthetic strategies due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[2] The pinacol ester of cyclohexylboronic acid, this compound, offers distinct advantages over its free boronic acid counterpart. The pinacol group sterically shields the boron atom, rendering the molecule more stable to air and moisture, which translates to easier handling, purification, and a longer shelf life.[3] This enhanced stability is a critical consideration in multi-step pharmaceutical syntheses where robustness and reproducibility are non-negotiable.
The cyclohexyl moiety itself is a common structural motif in a variety of bioactive molecules, contributing to favorable pharmacokinetic properties such as lipophilicity and metabolic stability. The ability to introduce this group selectively and efficiently via cross-coupling reactions makes this compound a reagent of significant interest to drug development professionals.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle, typically employing a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction .
A crucial aspect of this cycle is the transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. The presence of a base is essential for this step to proceed efficiently. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium catalyst.
Application in the Synthesis of a Key Intermediate for Trametinib
Trametinib is a potent and selective inhibitor of MEK1 and MEK2 enzymes, which are components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in various cancers.[4] The synthesis of Trametinib and its analogues often involves a Suzuki-Miyaura coupling to construct the core biaryl structure. A key intermediate in some synthetic routes is a substituted iodinated aniline derivative which can be coupled with a suitable boronic ester.
While specific process chemistry for the commercial synthesis of Trametinib may vary, the following protocol illustrates a representative Suzuki-Miyaura coupling using this compound to generate a key structural motif found in related MEK inhibitors.
Experimental Protocol: Synthesis of a Cyclohexyl-Substituted Arylamine
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical, yet representative, dihalo-nitroaniline intermediate.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling for a Trametinib-like intermediate .
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dibromo-6-nitroaniline | 296.93 | 1.0 | 1.0 |
| This compound | 210.12 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Toluene | - | 10 mL | - |
| Deionized Water | - | 2 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromo-6-nitroaniline (297 mg, 1.0 mmol), this compound (252 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-bromo-4-cyclohexyl-6-nitroaniline.
Expected Yield: 75-85%
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The choices made in the protocol above are based on established principles of organometallic chemistry and process development.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and versatile catalyst for Suzuki-Miyaura reactions. The triphenylphosphine ligands are electron-rich and sterically bulky enough to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic ester for transmetalation. Its solubility in the aqueous phase of the biphasic solvent system is crucial for the reaction to proceed.
-
Solvent System: A biphasic solvent system of toluene and water is commonly employed. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. The reaction is believed to occur at the interface of the two phases.
-
Equivalents of Boronic Ester: A slight excess of the boronic ester (1.2 equivalents) is used to ensure complete consumption of the more valuable dihaloaniline starting material and to compensate for any potential side reactions of the boronic ester, such as protodeboronation.
-
Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step, without causing significant degradation of the reactants or catalyst.
Conclusion and Future Perspectives
This compound is a robust and versatile reagent for the introduction of a cyclohexyl moiety in pharmaceutical synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for drug discovery and development professionals. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful implementation of this reagent in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of well-defined building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
Application Notes and Protocols for C-C Bond Formation Using Cyclohexyl Boronic Esters
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Introduction: The Strategic Importance of C-C Bond Formation and the Role of Cyclohexyl Boronic Esters
The construction of carbon-carbon (C-C) bonds is a fundamental objective in modern organic synthesis, underpinning the assembly of complex molecules with applications ranging from pharmaceuticals to materials science.[1][2] Among the myriad of methodologies developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[3][4][5] This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[4]
Cyclohexyl boronic esters, a class of organoboron reagents, are of significant interest to researchers, especially in the pharmaceutical industry. The incorporation of a cyclohexyl moiety can enhance the sp³ character of drug candidates, a feature often associated with improved physicochemical properties and clinical success.[6] Boronic esters, in general, are valued for their stability, ease of handling, and relatively low toxicity compared to other organometallic reagents.[4][7] They are versatile intermediates that can be readily prepared and utilized in a wide array of synthetic transformations.[8][9]
This guide provides a detailed exploration of the use of cyclohexyl boronic esters in C-C bond formation, with a primary focus on the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and offer insights into troubleshooting common challenges.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[4][10]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic ester (in this case, the cyclohexyl group) is transferred to the palladium(II) center.[4] This process is typically facilitated by a base, which activates the boronic ester, making the organic group more nucleophilic and thus more readily transferred.[11] Structural, kinetic, and computational studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[12]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and the cyclohexyl group) on the palladium(II) center couple to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Cyclohexyl Boronic Esters
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a cyclohexyl boronic ester with an aryl halide. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Cyclohexyl boronic ester (e.g., cyclohexylboronic acid pinacol ester) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Argon or nitrogen source for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), cyclohexyl boronic ester (1.2 mmol), palladium catalyst (e.g., 2 mol %), and base (e.g., 2.0 equiv of K₂CO₃).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) via syringe. If aqueous conditions are desired, a mixture of the organic solvent and degassed water (e.g., 4:1 ratio) can be used.[5]
-
Reaction: Place the reaction flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclohexyl-aryl compound.
Key Reaction Parameters and Considerations
The success and efficiency of the Suzuki-Miyaura coupling with cyclohexyl boronic esters are highly dependent on several critical parameters. The following table summarizes key considerations and provides rationale for experimental choices.
| Parameter | Options | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | The choice of catalyst is crucial. Pd(PPh₃)₄ is a versatile catalyst, while Pd(dppf)Cl₂ is often effective for more challenging couplings.[3] Buchwald ligands and their corresponding precatalysts are known to be highly active for Csp²-Csp³ couplings.[13] |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[6] NHC ligands have also shown high activity and stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic ester.[11] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are generally stronger bases and can be effective for less reactive substrates. The use of anhydrous KF can be beneficial for substrates with base-labile functional groups.[11] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, often with water | The solvent choice affects the solubility of the reagents and the reaction temperature. A mixture of an organic solvent and water is commonly used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[13] However, anhydrous conditions have also been successfully employed.[6] |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |
| Boronic Ester | Pinacol, Neopentylglycol | While pinacol esters are common, neopentylglycol boronic esters have been shown to be effective in rapid, anhydrous Suzuki-Miyaura cross-couplings.[14] The stability of the boronic ester is important to prevent side reactions like protodeboronation. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise during the execution of Suzuki-Miyaura couplings. The following decision tree provides a systematic approach to troubleshooting common problems.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
Common Problems and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst, impure reagents, or suboptimal reaction conditions.
-
Solution: Ensure the palladium catalyst is active (a fresh batch is recommended). Verify the purity of the starting materials and the dryness of the solvent. Systematically screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrates.[13]
-
-
Protodeboronation of the Boronic Ester:
-
Cause: The boronic ester reacts with a proton source (e.g., water) instead of undergoing transmetalation. This is more common with electron-rich or sterically hindered boronic esters.[7]
-
Solution: Use anhydrous conditions and a non-protic solvent. A stronger, non-nucleophilic base might also be beneficial. Alternatively, using more stable boronic ester derivatives, such as MIDA boronates or potassium alkyltrifluoroborates, can mitigate this side reaction.[6]
-
-
Homocoupling of the Aryl Halide or Boronic Ester:
-
Cause: This side reaction can occur, particularly if the reaction mixture is not properly degassed, leading to the presence of oxygen which can facilitate these undesired couplings.[3]
-
Solution: Ensure thorough degassing of the reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method. Using a well-defined palladium precatalyst can also help minimize homocoupling.
-
-
Decomposition of Starting Materials or Product:
-
Cause: The reaction temperature may be too high, or the reaction time too long, leading to the degradation of sensitive functional groups.
-
Solution: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. The choice of a milder base may also be necessary.
-
Conclusion
The Suzuki-Miyaura cross-coupling of cyclohexyl boronic esters is a robust and highly valuable method for the synthesis of complex organic molecules. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to troubleshooting are essential for achieving high yields and reproducible results. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this powerful C-C bond-forming strategy in their synthetic endeavors. The continued development of new catalysts and reaction conditions will undoubtedly further expand the scope and utility of this important transformation in the years to come.
References
- 1. Iterative reactions of transient boronic acids enable sequential C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
Use of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in agrochemical development
An Application Guide to 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Agrochemical Development
Introduction: The Strategic Role of a Versatile Building Block
In the landscape of modern agrochemical research, the drive for novel, effective, and environmentally benign active ingredients is paramount. The synthesis of these complex molecules often hinges on the strategic formation of carbon-carbon (C-C) bonds. This compound, also known as cyclohexylboronic acid pinacol ester, has emerged as a key reagent in this endeavor.[1][2] This organoboron compound is a stable, versatile, and highly efficient building block, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a cyclohexyl moiety into various molecular scaffolds.[1][3]
The pinacol ester group confers significant advantages over the corresponding boronic acid. It enhances the compound's stability, making it less prone to protodeboronation and easier to handle and purify, while still exhibiting excellent reactivity in key transformations like the Suzuki-Miyaura coupling.[4] Its low toxicity and the mild reaction conditions under which it can be employed further underscore its value in developing sustainable synthetic routes for new generations of fungicides, herbicides, and insecticides.[1][5]
Core Application: Constructing Fungicide Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging C-C bonds.[4] In agrochemical development, this reaction is instrumental in assembling the core structures of many active ingredients. Specifically, it allows for the precise coupling of an sp²-hybridized carbon of an aryl or heteroaryl halide with an sp³-hybridized carbon of an alkylboron reagent.
Many modern fungicides, such as Boscalid, Fluxapyroxad, and Bixafen, feature a biphenyl or similar biaryl core structure, which is often constructed using a Suzuki-Miyaura coupling.[6] The introduction of a cyclohexyl group via this compound can be a critical step in modulating the compound's lipophilicity, metabolic stability, and binding affinity to its biological target.
The general transformation is depicted below:
Ar-X + (pin)B-Cyclohexyl → [Pd Catalyst, Base] → Ar-Cyclohexyl
Where:
-
Ar-X is an aryl or heteroaryl halide (X = Cl, Br, I) or triflate.
-
(pin)B-Cyclohexyl is this compound.
-
Ar-Cyclohexyl is the desired agrochemical precursor.
The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Mastering Reactions with Cyclohexyl Pinacol Boronate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Cyclohexyl Pinacol Boronate
In the landscape of modern organic synthesis, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to chemists, organoboron reagents stand out for their exceptional versatility, stability, and functional group tolerance.[1][2] Cyclohexyl pinacol boronate, specifically, has emerged as a cornerstone building block. Its pinacol ester group confers remarkable stability compared to the corresponding boronic acid, making it easier to handle, store, purify, and reliably dose into reactions.[3][4] This enhanced stability prevents common side reactions like protodeboronation, ensuring higher yields and cleaner reaction profiles.[5] This guide provides a comprehensive overview of the experimental considerations, core protocols, and underlying principles for successfully employing cyclohexyl pinacol boronate in pivotal synthetic transformations.
Section 1: The Suzuki-Miyaura Cross-Coupling—A Foundational Application
The Suzuki-Miyaura reaction is arguably the most widely practiced transformation involving boronate esters, celebrated for its mild conditions and broad applicability in constructing C(sp²)-C(sp³) and other carbon-carbon bonds.[6][7] Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle Explained
The reaction is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the cyclohexyl pinacol boronate is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester, forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Visualization: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. The focus is on the Suzuki-Miyaura coupling for the synthesis of cyclohexylarenes, which are important structural motifs in medicinal chemistry. This document delves into the mechanistic intricacies, provides detailed, field-proven protocols, and discusses critical parameters for overcoming challenges associated with sterically demanding secondary alkylboronic esters.
Introduction: The Significance of the Cyclohexyl Moiety and the Role of Boronic Esters
The introduction of a cyclohexyl group into small molecules is a common strategy in drug discovery to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forming carbon-carbon bonds, and the use of boronic acid pinacol esters, such as this compound, offers significant advantages.[2] The pinacol ester functionality enhances the stability of the organoboron reagent, making it less susceptible to protodeboronation compared to the corresponding boronic acid.[2] This increased stability translates to a longer shelf-life and more consistent reaction outcomes.
This compound is a key reagent for the direct introduction of a cyclohexyl group onto aromatic and heteroaromatic scaffolds. However, as a secondary alkylboronic ester, its use presents unique challenges, primarily due to steric hindrance, which can impede the key transmetalation step in the catalytic cycle.[3][4] This guide will provide the necessary insights and protocols to successfully employ this valuable reagent.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of complex molecules using cyclohexyl boronic ester building blocks
Application Notes & Protocols
Topic: Synthesis of Complex Molecules Using Cyclohexyl Boronic Ester Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of saturated carbocyclic scaffolds, such as the cyclohexane moiety, into complex molecules is a critical strategy in modern medicinal chemistry for enhancing three-dimensionality and improving pharmacokinetic profiles. Cyclohexyl boronic acids and their corresponding esters have emerged as exceptionally versatile and stable building blocks for this purpose.[1][2] This guide provides an in-depth exploration of the synthesis and application of cyclohexyl boronic esters in key carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the mechanistic underpinnings of catalytic C–H borylation for the synthesis of these building blocks, followed by detailed protocols and expert insights into their use in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The causality behind experimental choices, troubleshooting common issues like protodeboronation, and the strategic advantages of these reagents in drug discovery programs are discussed to provide a comprehensive resource for researchers.[3][4]
Introduction: The Strategic Value of Cyclohexyl Scaffolds
In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Saturated rings, like cyclohexane, serve as excellent bioisosteres for phenyl groups, often leading to improved solubility, metabolic stability, and binding affinity. Boronic esters, particularly pinacol esters, offer a stable, easy-to-handle, and highly reactive platform for introducing these valuable cyclohexyl fragments.[1][5] Their utility stems from their compatibility with a wide range of functional groups and their participation in robust, high-yielding coupling reactions.[6] This document serves as a practical guide to harnessing the power of these building blocks.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Iridium-Catalyzed C–H Borylation
Abstract
This document provides a comprehensive guide for the synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable boronate ester in synthetic chemistry.[1] We detail a robust and efficient protocol centered on the direct C(sp³)–H borylation of cyclohexene, leveraging a highly active iridium(I) catalyst system. This application note delves into the underlying reaction mechanism, discusses critical experimental parameters, and provides a detailed, step-by-step protocol suitable for researchers in academic and industrial settings, including drug development.[1] The aim is to equip scientists with the foundational knowledge and practical insights required to successfully and safely implement this powerful transformation.
Introduction: The Significance of Alkylboronate Esters
Organoboron compounds, particularly boronate esters, are indispensable building blocks in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them cornerstones of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2] While methods for synthesizing arylboronic esters are well-established, the direct and selective synthesis of alkylboronate esters from simple hydrocarbon feedstocks has historically been a significant challenge.
The target molecule, this compound, is a key intermediate for introducing a cyclohexyl moiety, a common structural motif in pharmaceuticals. The development of catalytic C–H activation/borylation strategies represents a paradigm shift, offering a more atom-economical route that avoids the pre-functionalization of starting materials.[2][3] Iridium-catalyzed C–H borylation has emerged as a premier method for this transformation due to its high efficiency and predictable regioselectivity, which is often governed by sterics.[3][4]
Reaction Mechanism and the Catalytic Cycle
The generally accepted mechanism for iridium-catalyzed C–H borylation proceeds through a catalytic cycle involving Ir(III) and Ir(V) intermediates.[5] The active catalyst, typically an iridium(III) tris(boryl) species, is generated in situ from an iridium(I) precatalyst.
The key steps are as follows:
-
Catalyst Activation: The Ir(I) precatalyst (e.g., [Ir(COD)OMe]₂) reacts with the ligand (e.g., dtbpy) and the diboron reagent (B₂pin₂) to form the active Ir(III) tris(boryl) catalyst.
-
Oxidative Addition: The C–H bond of the alkane (cyclohexene) adds to the iridium center. This is typically the rate-determining and selectivity-determining step.[5]
-
Reductive Elimination: A C–B bond is formed, releasing the alkylboronate ester product.[5]
-
Catalyst Regeneration: The resulting iridium hydride species reacts with B₂pin₂ to regenerate the active Ir(III) tris(boryl) catalyst and release H-Bpin.
Figure 1: Simplified catalytic cycle for iridium-catalyzed C-H borylation.
Critical Parameters and Catalyst System Selection
The success of the catalytic borylation of cyclohexene hinges on the careful selection of the catalyst, ligand, and reaction conditions. While various systems exist, the combination of an Iridium(I) precursor with a nitrogen-based chelating ligand is most common for this transformation.[4]
| Component | Selection | Rationale & Expert Insight |
| Catalyst Precursor | [Ir(COD)OMe]₂ (Methoxy(1,5-cyclooctadiene)iridium(I) dimer) | A stable, commercially available Ir(I) source. It readily activates in situ to form the catalytically active species.[4] While other precursors like [Ir(COE)₂Cl]₂ can be used, [Ir(COD)OMe]₂ is often preferred for its reliability.[6] |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) | The bulky tert-butyl groups enhance solubility and sterically tune the catalyst, preventing catalyst decomposition pathways like dimer formation.[4] While ligands like 3,4,7,8-tetramethylphenanthroline (tmphen) can offer greater catalyst stability for challenging substrates, dtbpy provides excellent performance for standard alkane borylations.[7][8] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | The most common diboron reagent. It is a stable, crystalline solid that is easy to handle and provides the pinacolborane (Bpin) moiety directly, yielding a product suitable for subsequent cross-coupling reactions without derivatization. |
| Substrate | Cyclohexene | Cyclohexene serves as both the reactant and, in this protocol, the reaction solvent. Using the substrate as the solvent ensures a high concentration, driving the reaction efficiently. Note that this reaction borylates the allylic C(sp³)–H bond. |
| Temperature | 80 °C | This temperature provides a balance between achieving a sufficient reaction rate and maintaining catalyst stability. Higher temperatures can lead to catalyst decomposition, particularly with the dtbpy ligand.[4][7] |
| Atmosphere | Inert (Argon or Nitrogen) | The Ir(I) catalyst and intermediates are sensitive to oxygen and moisture.[9] Rigorous exclusion of air using a glovebox or Schlenk line techniques is absolutely critical for reproducibility and high yields.[9] |
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1.0 mmol scale. All manipulations should be performed under an inert atmosphere using a glovebox or standard Schlenk line techniques.
Figure 2: Step-by-step experimental workflow for the synthesis.
A. Materials and Reagents
-
[Ir(COD)OMe]₂ (CAS: 12148-71-9)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (CAS: 72914-19-3)
-
Bis(pinacolato)diboron (B₂pin₂) (CAS: 73183-34-3)
-
Cyclohexene (Anhydrous, ≥99%) (CAS: 110-83-8)
-
Anhydrous solvents for chromatography (Hexane, Ethyl Acetate)
-
Silica Gel (230-400 mesh)
-
Argon or Nitrogen gas (high purity)
B. Equipment
-
25 mL Schlenk flask or a thick-walled pressure vessel with a Teflon screw cap
-
Magnetic stir bar
-
Heated stirring plate with a temperature controller and oil bath
-
Standard glassware for workup and column chromatography
-
Rotary evaporator
-
High-vacuum pump
-
NMR spectrometer and/or GC-MS for analysis
C. Step-by-Step Procedure
-
Vessel Preparation: In a glovebox, add [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol, 0.5 mol%) and dtbpy (2.7 mg, 0.01 mmol, 1.0 mol%) to a 25 mL Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: To the same flask, add B₂pin₂ (254 mg, 1.0 mmol, 1.0 equiv).
-
Substrate Addition: Add anhydrous cyclohexene (5.0 mL).
-
Reaction Setup: Seal the flask tightly with a greased glass stopper or Teflon cap. If using a Schlenk flask, ensure the sidearm is securely closed. Remove the vessel from the glovebox.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously for 18-24 hours. Monitor the reaction by taking small aliquots and analyzing via GC-MS if desired.
-
Work-up: After cooling the reaction to room temperature, remove all volatile components (excess cyclohexene) under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel.
-
Eluent: Start with 100% Hexane and gradually increase the polarity to a 98:2 Hexane:Ethyl Acetate mixture.
-
Collection: The product is typically a colorless oil. Combine the fractions containing the desired product as identified by TLC analysis.
-
-
Final Product: Remove the solvent from the combined fractions under reduced pressure to yield this compound as a colorless oil. The product should be stored under an inert atmosphere to prevent slow decomposition/hydrolysis.
D. Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.78-1.65 (m, 5H), 1.55-1.45 (m, 1H), 1.28-1.05 (m, 4H), 1.23 (s, 12H), 0.98 (tt, J = 12.0, 3.0 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 83.0, 30.5, 27.2, 26.8, 24.8. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation).
-
GC-MS (EI): Calculated for C₁₂H₂₃BO₂: 210.18.
Safety Precautions
-
Iridium Catalysts: Organometallic iridium complexes should be handled with care. While not acutely toxic, they are precious metal compounds and standard laboratory precautions (gloves, safety glasses) should be used.[10][11] Long-term exposure data is limited.
-
Cyclohexene: Cyclohexene is flammable. Keep away from ignition sources. Use in a well-ventilated fume hood.
-
Pressure: Although not a high-pressure reaction, heating a sealed vessel can cause a slight pressure buildup.[12] Ensure the reaction vessel is appropriate for the task and inspect it for cracks or defects before use.[12]
-
Inert Atmosphere Techniques: Handling reagents under an inert atmosphere is crucial for reaction success and safety, especially when dealing with potentially pyrophoric byproducts or reagents in other contexts.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Impure reagents (especially cyclohexene). 3. Incorrect temperature. | 1. Ensure rigorous inert atmosphere technique. Use freshly opened, high-purity reagents. 2. Use anhydrous grade cyclohexene. 3. Verify the temperature of the oil bath with an external thermometer. |
| Formation of Multiple Byproducts | 1. Catalyst decomposition at high temperatures. 2. Reaction time is too long. | 1. Lower the reaction temperature to 70-75 °C. 2. Monitor the reaction by GC-MS and stop it once the starting material is consumed. |
| Difficult Purification | 1. Co-elution of product with H-Bpin or other boron-containing byproducts. | 1. After concentrating the crude reaction, add pentane and filter through a small plug of silica to remove some polar impurities before the main column. 2. A gentle aqueous wash (e.g., with brine) can sometimes help remove water-soluble boron species, but be aware of potential product hydrolysis. |
Conclusion
The iridium-catalyzed C–H borylation of cyclohexene is a highly effective method for producing this compound. By carefully controlling the reaction parameters, particularly the exclusion of air and moisture, this protocol provides reliable and high-yielding access to a valuable synthetic intermediate. The insights into the mechanism and critical parameters provided in this note should enable researchers to confidently apply and adapt this methodology for their specific research and development needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 3. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve reaction yields. The sterically demanding nature of the cyclohexyl group presents unique hurdles that require careful optimization of reaction parameters.
Understanding the Challenges
The primary difficulties in coupling secondary alkylboronic esters like this compound stem from two main factors:
-
Slow Transmetalation: The bulky cyclohexyl group can hinder the transfer of the alkyl group from the boron atom to the palladium center. This is a critical step in the catalytic cycle.[1]
-
Competing Side Reactions: Sluggish desired reactions can open the door for unwanted side reactions such as β-hydride elimination, protodeboronation, and homocoupling.[2][3]
This guide will address these issues by providing a logical, cause-and-effect approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion of my starting materials. What are the first things I should check?
Answer:
When facing low or no conversion, it's crucial to systematically verify the integrity of your reaction setup and reagents. Often, the root cause is related to the catalyst's activity or the reaction environment.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly flame-dried and that you have established and maintained a robust inert atmosphere (argon or nitrogen) throughout the setup and reaction. Standard Schlenk line techniques are highly recommended.[5][6]
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen in the solvent is a common cause of catalyst deactivation.[4] Traces of impurities in solvents can also poison the catalyst.[7]
-
Reagent Purity: Verify the purity of your aryl halide and the boronic ester. Impurities can interfere with the catalytic cycle.
-
Catalyst and Ligand Integrity: Palladium sources and phosphine ligands can degrade over time. Use fresh reagents or those stored properly under an inert atmosphere.[4] Phosphine ligands are particularly susceptible to oxidation.
Troubleshooting Workflow for No Conversion
Caption: A workflow diagram for troubleshooting low yields.
Q2: I'm observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
With sterically hindered alkylboronic esters, several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to solving the problem.
| Common Byproduct | Likely Cause & Explanation | Recommended Solutions |
| Protodeboronation (Cyclohexane) | The C-B bond is cleaved by a proton source (often water), replacing the boronic ester with a hydrogen atom. This is a common issue with alkylboronic esters, especially under basic conditions.[3][8] | - Use a milder base (e.g., K₃PO₄, CsF) or an anhydrous base (e.g., NaOtBu, TMSOK).[1][9] - Ensure anhydrous reaction conditions. While some Suzuki protocols use water, it can be detrimental for sensitive substrates. - A higher reaction rate for the desired coupling can outcompete protodeboronation. Consider a more active catalyst system. |
| Homocoupling of Aryl Halide | Two molecules of your aryl halide couple together. This is often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | - Ensure rigorous degassing of all solvents and the reaction mixture.[10] - Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst system (e.g., Buchwald pre-catalysts) that rapidly generates Pd(0).[10] |
| β-Hydride Elimination (Cyclohexene) | If the palladium-cyclohexyl intermediate forms, it can undergo β-hydride elimination to produce cyclohexene and a palladium-hydride species. This is a major challenge for sp³-hybridized carbons with β-hydrogens.[2] | - Use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). These ligands promote reductive elimination over β-hydride elimination.[11] - The choice of base and solvent can also influence this pathway. |
Q3: Which catalyst, ligand, and base combination is best for coupling this bulky boronic ester?
Answer:
There is no single "best" combination, as the optimal conditions are substrate-dependent. However, for challenging couplings involving secondary alkylboron reagents, a highly active catalyst system is generally required.[11]
Recommended Starting Points:
| Palladium Source | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. | Rationale & Comments |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands: - XPhos - SPhos - RuPhos | K₃PO₄ or NaOtBu | Toluene, Dioxane, or THF | 80-120 °C | This is a robust starting point. Buchwald ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, crucial for hindered substrates.[12][13] K₃PO₄ is a strong yet often gentle base. NaOtBu is a stronger, non-aqueous option.[12] |
| [PdCl₂(dppf)] | (dppf is the ligand) | Cs₂CO₃ or K₂CO₃ | Dioxane/H₂O (e.g., 4:1) | 80-100 °C | A common, air-stable precatalyst. It may be less effective for this specific challenging coupling than the Buchwald systems but is a good benchmark. |
| Pd(PPh₃)₄ | (PPh₃ is the ligand) | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90-110 °C | The "classic" Suzuki catalyst. Often less efficient for hindered alkyl couplings and may require higher temperatures and longer reaction times.[13][14] |
The role of the base is to form a boronate species [RB(OR)₂(Base)]⁻, which is more nucleophilic and readily participates in transmetalation.[15][16] The choice of base can significantly influence the reaction's success.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The bulky cyclohexyl group primarily affects the Transmetalation and Reductive Elimination steps.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Screening Reactions
This protocol provides a reliable starting point for optimizing the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), the base (1.5 mmol), the palladium pre-catalyst (0.01 mmol), and the ligand (0.022 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL) via syringe. Then, add the this compound (0.75 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Common side reactions with cyclohexyl pinacol boronate and how to avoid them
Welcome to the technical support center for cyclohexyl pinacol boronate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with cyclohexyl pinacol boronate is giving low yields. What are the most common culprits?
A1: Low yields in Suzuki-Miyaura couplings involving alkylboronic esters like cyclohexyl pinacol boronate can often be attributed to a few key factors. The most common issues are hydrolysis of the boronate ester, protodeboronation of the starting material, and inefficient transmetalation. Each of these potential problems is influenced by the specific reaction conditions, including the choice of base, solvent, and catalyst system, as well as the purity of your reagents and the reaction setup.
Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my aryl halide. What causes this?
A2: Homocoupling of the aryl halide to form a biaryl species is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid derivative. It can also be caused by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species, leading to a Pd(II)-mediated homocoupling pathway.
Q3: I suspect my cyclohexyl pinacol boronate is degrading upon storage or during workup. How can I assess its stability and prevent decomposition?
A3: Cyclohexyl pinacol boronate, while more stable than its corresponding boronic acid, is susceptible to hydrolysis, especially in the presence of water or alcohols and on silica gel during chromatography.[1] To assess its purity, you can use NMR spectroscopy to check for the presence of pinacol and cyclohexylboronic acid. To prevent degradation, store the reagent under an inert atmosphere, use anhydrous solvents for reactions and workups, and consider deactivating silica gel with a non-polar solvent and a small amount of a neutral amine like triethylamine before chromatographic purification.[2]
Troubleshooting Guides for Common Side Reactions
Hydrolysis of Cyclohexyl Pinacol Boronate
Issue: The pinacol ester is hydrolyzing to the corresponding cyclohexylboronic acid, which can affect reaction efficiency and product distribution.
Causality: Pinacol boronate esters are susceptible to hydrolysis, especially in the presence of water or alcohols.[1] This can occur during the reaction if wet solvents or reagents are used, or during aqueous workup and silica gel chromatography.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis of cyclohexyl pinacol boronate.
Preventative Measures:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Careful Workup: During aqueous workup, minimize the contact time with the aqueous phase. If possible, perform an anhydrous workup.
-
Chromatography on Deactivated Silica: If purification by silica gel chromatography is necessary, deactivate the silica gel first by flushing the column with a non-polar eluent containing a small amount (e.g., 1%) of triethylamine.[2]
Protodeboronation
Issue: The C-B bond of the cyclohexyl pinacol boronate is cleaved and replaced by a C-H bond, leading to the formation of cyclohexane as a byproduct and reduced product yield.[4]
Causality: Protodeboronation is a common side reaction for boronic acids and esters, particularly under basic conditions or in the presence of protic sources.[4] The reaction pH is a critical factor influencing the rate of protodeboronation.[4] For some unstable boronic acids, a "slow release" strategy using more stable derivatives like MIDA boronates can minimize this side reaction.[4]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. | Strong bases can promote the formation of borate species that are more susceptible to protodeboronation.[5][6] |
| Solvent Choice | Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). | Protic solvents can serve as a proton source for protodeboronation. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate the rate of protodeboronation. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. | Extended reaction times increase the likelihood of side reactions. |
Experimental Protocol to Minimize Protodeboronation:
-
To a flame-dried flask under an argon atmosphere, add the aryl halide (1.0 equiv), cyclohexyl pinacol boronate (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Homocoupling of the Boronic Ester
Issue: Formation of bicyclohexyl as a byproduct, reducing the yield of the desired cross-coupled product.
Causality: Homocoupling of boronic esters can occur through two primary mechanisms:
-
Oxygen-Mediated: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic ester to form the homocoupled product.[7]
-
Palladium(II)-Mediated: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic ester to produce the homocoupled dimer and Pd(0).[7] This is more significant at the beginning of the reaction.
Preventative Measures:
-
Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst (e.g., Pd(PPh₃)₄) directly can bypass the initial reduction step and minimize Pd(II)-mediated homocoupling.
-
Appropriate Ligands: The choice of ligand can influence the stability of the Pd(0) species and reduce its susceptibility to oxidation.
β-Hydride Elimination
Issue: For certain substrates, β-hydride elimination from the alkyl-palladium intermediate can compete with reductive elimination, leading to the formation of cyclohexene and a palladium-hydride species.[8][9]
Causality: This side reaction is inherent to organopalladium complexes with β-hydrogens and an available coordination site.[10] The rate of β-hydride elimination is influenced by factors such as the ligand, temperature, and the electronic nature of the palladium complex.
Mitigation Strategies:
-
Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the rate of reductive elimination relative to β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination.
-
Additive Effects: In some cases, additives can stabilize the alkyl-palladium intermediate and suppress β-hydride elimination.[11]
Suzuki-Miyaura Catalytic Cycle and Major Side Reactions:
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 11. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Cyclohexyl-Bpin). This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of C(sp³)–C(sp²) bond formation with this sterically demanding secondary alkylboronic ester. Here, we address common challenges and provide actionable troubleshooting strategies grounded in mechanistic principles to enhance your reaction success.
Troubleshooting Guide: Common Issues and Solutions
This guide is structured in a question-and-answer format to directly address the most frequent obstacles encountered when using Cyclohexyl-Bpin in Suzuki-Miyaura couplings.
Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the primary factors to investigate?
Low or no conversion in the coupling of a secondary alkylboronic ester like Cyclohexyl-Bpin is a common issue, often stemming from the inherent challenges of C(sp³)–C(sp²) bond formation. The primary culprits are typically slow or inefficient transmetalation and competing side reactions.
Underlying Causes and Explanations:
-
Steric Hindrance: The bulky cyclohexyl group significantly impedes the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][2] The approach of the boronic ester to the palladium center is sterically hindered, slowing down the transfer of the cyclohexyl group.
-
Slow Transmetalation of Alkylboronates: Compared to their aryl or vinyl counterparts, alkylboronates, especially secondary ones, exhibit slower rates of transmetalation.[3] This sluggishness provides a larger window for side reactions to occur.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and may deactivate over the course of the reaction, particularly if the reaction is slow.[4][5]
-
Inefficient Catalyst System: The choice of ligand and palladium precursor is paramount for activating the C-B bond of a sterically hindered secondary alkylboronic ester. A suboptimal catalyst system will fail to efficiently bring the coupling partners together.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield couplings.
Q2: I've identified cyclohexane as a major byproduct. What is causing this, and how can I prevent it?
The formation of cyclohexane points to protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.
Underlying Causes and Explanations:
-
Presence of Protic Sources: Water, alcohols, or even trace moisture can serve as a proton source for this undesired reaction, which can be catalyzed by either acid or base.[4]
-
Base-Mediated Decomposition: While necessary for the catalytic cycle, strong bases in aqueous media can promote the hydrolysis of the pinacol ester to the boronic acid, which is often more susceptible to protodeboronation.[8]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
Recommended Solutions:
-
Employ Anhydrous Conditions: For sensitive substrates, rigorously excluding water is critical.
-
Use anhydrous solvents and bases.
-
Dry glassware thoroughly.
-
Run the reaction under a dry, inert atmosphere (Argon or Nitrogen).
-
-
Optimize the Base:
-
Use an Excess of the Boronic Ester: Increasing the stoichiometry of the Cyclohexyl-Bpin (e.g., 1.5-2.0 equivalents) can help to compensate for loss due to protodeboronation and drive the desired coupling reaction to completion.[5]
Q3: My analysis shows the formation of cyclohexene. What is this side reaction, and what are the mitigation strategies?
The presence of cyclohexene is a strong indicator of β-hydride elimination . This is a decomposition pathway for metal-alkyl complexes where a hydrogen atom from the carbon β to the metal is transferred to the metal, forming a metal-hydride and releasing an alkene.[9]
Underlying Causes and Explanations:
-
Coordinatively Unsaturated Palladium Intermediate: For β-hydride elimination to occur, the alkyl-palladium intermediate must have a vacant coordination site cis to the alkyl group.[9]
-
Ligand Effects: The electronic and steric properties of the phosphine ligand play a crucial role. Less bulky or electron-poor ligands may not sufficiently stabilize the alkyl-palladium intermediate to suppress this pathway.[3]
Recommended Solutions:
-
Ligand Selection is Key:
-
Utilize bulky, electron-rich monodentate phosphine ligands. These ligands promote a high rate of reductive elimination (the desired product-forming step) relative to β-hydride elimination.[3][10] Excellent choices for secondary alkyl couplings include Buchwald ligands such as SPhos and AntPhos.[6][11]
-
-
Control the Temperature: While higher temperatures can increase the rate of the desired coupling, they can also favor β-hydride elimination. If cyclohexene formation is significant, consider running the reaction at a lower temperature for a longer duration.
Frequently Asked Questions (FAQs)
-
Why is this compound used instead of cyclohexylboronic acid? The pinacol ester (Bpin) derivative is generally more stable, less prone to decomposition and protodeboronation, and easier to handle and purify than the corresponding boronic acid.[1] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester is often advantageous, especially in complex syntheses.[12]
-
What is the optimal catalyst system for coupling Cyclohexyl-Bpin? There is no single "best" catalyst system, as the optimal choice depends on the specific aryl or heteroaryl halide coupling partner. However, for sterically demanding secondary alkylboronic esters, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.
| Catalyst Component | Recommended Examples | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0) in situ. |
| Ligand | SPhos, AntPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination and suppress β-hydride elimination.[6][11] |
-
Which base and solvent combination should I start with? A good starting point for optimizing the coupling of Cyclohexyl-Bpin is to use a non-aqueous base in an anhydrous aprotic solvent.
| Base | Solvent | Rationale & Considerations |
| K₃PO₄ (anhydrous) | Toluene, Dioxane, 2-MeTHF | A versatile and effective base for many challenging couplings. Ensure it is finely powdered and dry.[8] |
| K-TMSOK | 1,4-Dioxane | A strong, anhydrous base that can be highly effective for rapid, homogenous couplings, but may not be compatible with base-sensitive functional groups.[3] |
| LiOtBu | Dioxane/H₂O (4:1) | Has shown success in exhaustive couplings of alkyl pinacol esters with polychlorinated aromatics.[13] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol serves as a robust starting point and should be optimized for each specific substrate combination.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., anhydrous K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.2 M concentration relative to the limiting reagent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, Cyclohexyl-Bpin, and finely powdered anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for products derived from cyclohexyl boronic esters
Welcome to the technical support center for the purification of products derived from cyclohexyl boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile chemical intermediates. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our approach is grounded in scientific principles to not only offer solutions but also to explain the underlying causality, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns encountered during the purification of cyclohexyl boronic ester derivatives.
Q1: My cyclohexyl boronic ester appears to be degrading during purification. What are the primary stability concerns?
A1: Cyclohexyl boronic esters, like other boronic esters, are susceptible to hydrolysis, which cleaves the ester back to the corresponding boronic acid and diol.[1][2][3] The rate of hydrolysis is influenced by several factors including pH, solvent, and steric hindrance around the boron atom.[1][4] Acidic conditions and the presence of water will accelerate this degradation.[5][6] For instance, during reversed-phase HPLC, the aqueous mobile phases can lead to on-column hydrolysis.[6][7][8]
Q2: I am observing significant loss of my compound on a silica gel column. Why is this happening and how can I prevent it?
A2: Over-adsorption of boronic esters on silica gel is a frequent issue, leading to low recovery.[9][10] This is often attributed to the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the silica surface.[10] This can manifest as streaking on a TLC plate or the product remaining at the baseline.[3][9] To mitigate this, you can try deactivating the silica gel with a small amount of a Lewis base like triethylamine in your eluent or by pre-treating the silica gel with boric acid.[5][9][10][11]
Q3: Can I use my crude cyclohexyl boronic ester directly in the next step without purification?
A3: In some cases, particularly for subsequent Suzuki-Miyaura coupling reactions, crude boronic esters can be used.[12][13] This is often done by filtering the reaction mixture and using the filtrate as is. However, the purity of the crude material is crucial. If the crude NMR shows a high conversion to the desired product with minimal impurities that won't interfere with the subsequent reaction, you might proceed.[14] It is advisable to perform a small-scale test reaction first to ensure the impurities do not negatively impact the yield or purity of the final product.
Q4: What are the key differences in purifying cyclohexyl boronic esters compared to aryl boronic esters?
A4: While many principles overlap, the purification of cyclohexyl boronic esters can differ from their aryl counterparts in a few ways. The polarity of cyclohexyl derivatives can be lower than many aryl boronic esters, potentially requiring less polar solvent systems for chromatography. Additionally, the stability of the boronic ester can be influenced by the steric bulk of the cyclohexyl group, which can affect its susceptibility to hydrolysis.
Troubleshooting Purification Challenges
This section provides a more in-depth, question-and-answer-style guide to specific problems you may encounter during purification.
Chromatography Hurdles
Q: My cyclohexyl boronic ester is streaking badly on the TLC plate, making it difficult to determine an appropriate solvent system for column chromatography. What should I do?
A: Tailing or streaking on TLC is a classic sign of strong interaction with the stationary phase.[3]
-
Initial Diagnosis: The Lewis acidic nature of the boron atom is likely interacting with the acidic silanol groups on the silica plate.
-
Immediate Solution: Try adding a small amount of a modifier to your developing solvent. A few drops of triethylamine or acetic acid can often resolve the streaking by competing for the active sites on the silica.
-
Alternative Stationary Phase: Consider using neutral alumina for your TLC and subsequent column chromatography, as it can exhibit less problematic interactions with boronic esters.[12]
-
Boric Acid Treatment: A highly effective method is to use silica gel impregnated with boric acid.[5][9][10] This suppresses the over-adsorption of the boronic ester, leading to sharper spots and better separation.[9]
Q: I've successfully run my column, but my fractions are contaminated with the diol used to make the ester (e.g., pinacol). How can I remove it?
A: Residual diol is a common impurity.
-
Aqueous Wash: If your product is sufficiently non-polar, you can often remove water-soluble diols like pinacol with an aqueous wash of the combined organic fractions before concentration.
-
Chromatography Optimization: If co-elution is the issue, you may need to adjust your solvent system. A less polar eluent might provide better separation.
-
Chemical Scavenging: In some cases, the byproduct pinacol can be trapped using reagents like phenylboronic acid or sodium periodate, although this adds another step to your workflow.[5]
Crystallization Complications
Q: I'm trying to recrystallize my cyclohexyl boronic ester, but it's oiling out instead of forming crystals. What are my options?
A: Oiling out occurs when the compound's solubility in the hot solvent is too high, or it becomes supersaturated at a temperature above its melting point.
-
Solvent System Adjustment:
-
Reduce Initial Solvent Volume: Use the absolute minimum amount of hot solvent to dissolve your compound.
-
Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the hot, dissolved solution until it just starts to become cloudy. Then, allow it to cool slowly.
-
Change Solvents Entirely: Experiment with different solvent combinations. For boronic acids and esters, solvents like benzene, dichloroethane, and ethyl acetate have been reported to be effective for recrystallization.[12]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution.
-
-
Trituration: If recrystallization proves difficult, trituration can be a good alternative for purification. This involves stirring the crude oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. The product should solidify upon stirring.
Q: My recrystallized product is still not pure. What could be the issue?
A: This suggests that the impurities have similar solubility properties to your product or are co-crystallizing.
-
Re-crystallization: A second recrystallization from a different solvent system may be necessary.
-
Alternative Purification Method: If repeat crystallization fails, you may need to resort to another technique like flash chromatography to remove the persistent impurities before a final crystallization.
-
Dynamic Self-Assembly: In specific cases, crystallization-induced dynamic self-assembly with a suitable di(boronic acid) can be used to selectively precipitate and purify a target compound.[15][16]
Detailed Purification Protocols
Here are step-by-step guides for common purification techniques for cyclohexyl boronic esters.
Protocol 1: Flash Chromatography with Boric Acid-Treated Silica Gel
This method is particularly useful for preventing the loss of product due to over-adsorption on silica gel.[9][10]
Materials:
-
Crude cyclohexyl boronic ester
-
Silica gel
-
Boric acid
-
Ethanol
-
Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in ethanol.
-
Create a slurry of silica gel in this solution.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in a vacuum oven at 60°C for at least 1.5 hours.[9]
-
-
Column Packing:
-
Pack a chromatography column with the boric acid-treated silica gel using your chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude cyclohexyl boronic ester in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of the treated silica gel and then adding it to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column with the predetermined eluent system.
-
Collect fractions and monitor by TLC.
-
-
Analysis and Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Diethanolamine Adduct Formation
This technique is useful for purifying boronic acids by converting them into a crystalline adduct, which can then be hydrolyzed back to the pure boronic acid. A similar principle can be applied to purify boronic esters by first hydrolyzing them to the boronic acid.[17][18][19]
Materials:
-
Crude cyclohexyl boronic acid (or hydrolyzed ester)
-
Diethanolamine
-
Ether
-
0.1 M HCl
Procedure:
-
Adduct Formation:
-
Dissolve the crude cyclohexyl boronic acid in ether.
-
Add diethanolamine to the solution. A white precipitate of the diethanolamine adduct should form within minutes.[18]
-
Continue stirring until the starting material is consumed (monitor by TLC).
-
-
Isolation of the Adduct:
-
Filter the white precipitate.
-
Wash the precipitate with ether to remove soluble impurities.
-
Dry the adduct.
-
-
Hydrolysis to Pure Boronic Acid:
-
Suspend the purified adduct in ether.
-
Add 0.1 M HCl and stir for approximately 20 minutes, or until the reaction is complete by TLC.[17]
-
-
Extraction and Isolation:
-
Extract the aqueous layer with ether (3x).
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the pure cyclohexyl boronic acid.
-
Data Summary Tables
Table 1: Troubleshooting Common Chromatography Issues for Cyclohexyl Boronic Esters
| Issue | Potential Cause | Recommended Solution(s) |
| Streaking/Tailing on TLC | Interaction of Lewis acidic boron with silica.[10] | Add a modifier (e.g., triethylamine, acetic acid) to the eluent. Use neutral alumina as the stationary phase.[12] Use boric acid-treated silica gel.[9] |
| Low Product Recovery | Over-adsorption on the column.[9] | Use boric acid-treated silica gel.[9] Use a less polar eluent system. Consider using neutral alumina. |
| Co-elution with Starting Materials or Byproducts | Similar polarities of the compounds. | Optimize the eluent system (gradient or isocratic). Try a different stationary phase (e.g., reversed-phase C18). |
| On-Column Degradation | Hydrolysis of the boronic ester on the stationary phase.[6] | Use a non-aqueous, aprotic eluent system if possible. Minimize the time the compound spends on the column. |
Visual Workflow and Logic Diagrams
Caption: Decision workflow for purifying cyclohexyl boronic esters.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Troubleshooting low conversion rates in cross-coupling with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Support Center: Cross-Coupling with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
Welcome to the technical support guide for troubleshooting cross-coupling reactions involving this compound. This sterically demanding secondary alkylboronic ester is a valuable building block for introducing a cyclohexyl moiety, a common scaffold in pharmaceutical compounds due to its influence on lipophilicity and metabolic stability. However, its bulk and the nature of the sp³-hybridized carbon-boron bond present unique challenges compared to simpler aryl or vinyl boronic acids.
This guide is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section, followed by an in-depth, symptom-based troubleshooting directive. Our goal is to explain the causality behind common failures and provide logical, actionable protocols to improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion. What are the absolute first things to check?
A1: Before exploring more complex variables, always validate the fundamentals:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and side reactions like boronic acid homocoupling.[1] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
-
Catalyst Activity: Palladium precatalysts, especially those requiring in-situ reduction from Pd(II) to Pd(0), can degrade upon storage.[1] If in doubt, use a fresh batch of catalyst or switch to a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).
-
Reagent Purity: Verify the purity of your electrophile. Crucially, ensure the this compound is pure and has not hydrolyzed. While pinacol esters are relatively stable, prolonged exposure to moisture can lead to the corresponding boronic acid, which may behave differently or decompose.[2]
Q2: Is my this compound stable? How should I handle it?
A2: Cyclohexylboronic acid pinacol ester is considered a stable compound, suitable for storage under an inert atmosphere at cool temperatures.[3] However, like all boronic esters, it is susceptible to hydrolysis to the corresponding boronic acid, especially under acidic or basic conditions or on silica gel during chromatography.[2][4] It is best handled quickly in air and stored long-term under argon or nitrogen. For reactions requiring strictly anhydrous conditions, using a freshly opened bottle or material dried under high vacuum is recommended.
Q3: Why is this specific boronic ester more challenging to couple than phenylboronic acid?
A3: There are two primary reasons:
-
Steric Hindrance: The bulky cyclohexyl group slows down two key steps in the catalytic cycle: transmetalation (the transfer of the cyclohexyl group from boron to palladium) and reductive elimination (the final bond-forming step).[5][6]
-
β-Hydride Elimination: As a secondary alkylboronic ester, the intermediate alkylpalladium species formed after transmetalation can undergo β-hydride elimination. This is a common decomposition pathway for sp³-hybridized organopalladium complexes with available beta-hydrogens, leading to cyclohexene and a palladium-hydride species, which ultimately results in dehalogenation of your electrophile.[6][7]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms in your reaction mixture. A logical troubleshooting workflow is presented below.
Caption: Logical workflow for troubleshooting failed reactions.
Symptom 1: No Reaction or Only Trace Product Formation
If you observe only your starting materials after a significant reaction time, the catalytic cycle is likely not initiating.
Potential Cause A: Inactive Catalyst or Inadequate Reaction Setup
-
The "Why": The active Pd(0) species is the entry point to the catalytic cycle.[8][9] If the precatalyst is degraded or if oxygen is present, the concentration of active catalyst will be too low to sustain the reaction.
-
Troubleshooting Steps:
-
Validate Catalyst: Discard old palladium sources. Use a modern, air-stable precatalyst such as XPhos Pd G3, SPhos Pd G3, or an NHC-based catalyst (e.g., PEPPSI-IPr). These catalysts are designed for high stability and activity.[5]
-
Improve Inert Conditions: Use a robust degassing technique for your solvent(s), such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Ensure all glassware is oven- or flame-dried.
-
Check Stirring: Ensure the reaction is being stirred vigorously, especially if using a heterogeneous base like K₃PO₄.
-
Potential Cause B: Incorrect Choice of Base or Solvent
-
The "Why": The base plays a critical role in activating the boronic ester for transmetalation.[10] It facilitates the formation of a more nucleophilic "ate" complex.[11] For sterically hindered pinacol esters, this activation is crucial. Standard aqueous bases like Na₂CO₃ or K₂CO₃ may be inefficient.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Employ stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) is a common starting point. For particularly difficult couplings, non-aqueous bases like potassium tert-butoxide (KOtBu) or potassium trimethylsilanolate (TMSOK) in anhydrous solvents can be highly effective.[5][12]
-
Solvent Screening: The solvent influences the solubility of all components and the efficacy of the base. Ethereal solvents like dioxane, THF, or 2-MeTHF are often superior to toluene for these couplings. Aprotic polar solvents like DMF can also be effective but require high purity.
-
Symptom 2: Reaction Stalls at Low to Moderate Conversion (e.g., 20-60%)
This often indicates that one of the steps in the catalytic cycle is kinetically slow, creating a bottleneck.
Potential Cause A: Slow Reductive Elimination
-
The "Why": Reductive elimination, the final C-C bond-forming step, is highly sensitive to steric hindrance.[8][10] The bulky cyclohexyl group and substituents on your coupling partner can make it difficult for the two organic fragments to be eliminated from the palladium center.
-
Troubleshooting Steps:
-
Introduce Bulky Ligands: This is the most critical parameter to optimize. Bulky, electron-rich phosphine ligands (known as Buchwald ligands) are designed to accelerate reductive elimination.[13] Screen ligands such as XPhos, SPhos, or RuPhos. N-Heterocyclic Carbene (NHC) ligands are also excellent for coupling hindered substrates.[5][10]
-
Increase Temperature: Reductive elimination is often accelerated by heat. If you are running the reaction at 80 °C, try increasing it to 100-110 °C (refluxing dioxane), monitoring for any potential decomposition.
-
| Ligand Class | Examples | Key Feature for Cyclohexyl Coupling | References |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; promotes reductive elimination of hindered products. | [13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and sterically bulky; stabilize the catalyst and promote oxidative addition/reductive elimination. | [5][10] |
| Dialkylphosphines | tBu₃P | Very electron-rich, but can be more sensitive. Promotes oxidative addition. | [8] |
Caption: Comparison of common ligand classes for hindered Suzuki-Miyaura couplings.
Potential Cause B: Inefficient Transmetalation
-
The "Why": The transfer of the bulky, sp³-hybridized cyclohexyl group from boron to palladium can be slow. While pinacol esters can transmetalate directly under anhydrous conditions, the process is highly dependent on the base and solvent system.[15][16]
-
Troubleshooting Steps:
-
Optimize the Base/Solvent System: As mentioned for "Symptom 1," a strong base is key. A combination of KOtBu in dioxane or TMSOK in THF can dramatically accelerate transmetalation for boronic esters.[12][16]
-
Consider an Alternative Boron Reagent: If optimization fails, consider switching to a more reactive organoboron species. Cyclohexyltrifluoroborate salts (BF₃K) can sometimes offer different reactivity profiles, though they typically require aqueous conditions for in-situ hydrolysis to the boronic acid.[17]
-
Symptom 3: Significant Byproduct Formation
If your desired product is formed alongside major impurities, specific side reactions are outcompeting the productive catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle and the competing β-hydride elimination pathway.
Potential Cause A: Protodeboronation
-
Symptom: You observe cyclohexene or cyclohexane in your reaction mixture.
-
The "Why": This occurs when the C-B bond is cleaved by a proton source, typically water, in the presence of the base. While pinacol esters are more resistant than boronic acids, this can still happen under harsh conditions or with prolonged reaction times.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If not already doing so, switch to anhydrous solvents and a non-aqueous base (e.g., KOtBu, TMSOK).
-
Protect the Boronic Ester: Ensure the boronic ester is not degrading on the benchtop or during workup.
-
Potential Cause B: Dehalogenation and β-Hydride Elimination
-
Symptom: You observe significant amounts of the "de-halogenated" version of your electrophile (Ar-H instead of Ar-Cyclohexyl).
-
The "Why": This is a strong indicator of β-hydride elimination.[6] After transmetalation, the LₙPd(II)(Ar)(Cyclohexyl) intermediate can eliminate a hydrogen from the beta-position of the cyclohexyl ring to form a palladium-hydride species (LₙPd(II)(Ar)(H)) and cyclohexene. This palladium-hydride can then reductively eliminate to form Ar-H, regenerating Pd(0).[8]
-
Troubleshooting Steps:
-
Use Ligands with a Large Bite Angle: Certain bidentate phosphine ligands with large "bite angles" (e.g., Xantphos) can disfavor the geometry required for β-hydride elimination.
-
Promote Reductive Elimination: The best way to combat β-hydride elimination is to make reductive elimination faster. Employ the strategies listed in Symptom 2 , such as using very bulky monodentate ligands (XPhos, SPhos) and higher temperatures, to ensure the desired C-C bond formation outcompetes the decomposition pathway.
-
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent completely in a room temperature water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Screening Procedure for a Difficult Coupling
This protocol uses an air-stable Pd(II) precatalyst that is activated in situ.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
Monitoring & Workup: Monitor the reaction by taking aliquots via syringe and analyzing by LC-MS or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 17. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Cyclohexyl Pinacol Boronate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving cyclohexyl pinacol boronate. As a sterically hindered, secondary alkyl boronic ester, this reagent presents unique challenges. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve complex reaction failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered when using cyclohexyl pinacol boronate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q1: My Suzuki-Miyaura reaction with cyclohexyl pinacol boronate has stalled or shows very low conversion. What's the most likely cause?
A1: Low conversion with a secondary alkyl boronate like cyclohexyl pinacol boronate often points to one of three primary issues:
-
Inefficient Transmetalation: The transfer of the bulky cyclohexyl group from boron to the palladium center is often slow. This can be a rate-limiting step.
-
Catalyst Deactivation: The active Pd(0) catalyst may be degrading through pathways like palladium black precipitation or ligand degradation.[1] A common sign of this is the reaction mixture turning black.[2]
-
Protodeboronation: Your cyclohexyl pinacol boronate starting material may be decomposing via reaction with trace water or other proton sources, converting it to cyclohexane and an inactive boron species.[3][4]
Your first step should be to analyze the reaction mixture by LC-MS or GC-MS to check for the presence of your starting materials and look for byproducts like cyclohexane (from protodeboronation) or homocoupled products.
Q2: I've observed a significant amount of cyclohexane byproduct. What is causing this protodeboronation and how can I stop it?
A2: Protodeboronation is the cleavage of the C–B bond by a proton source.[3] While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune, especially under basic aqueous conditions.[5][6][7]
-
Primary Causes:
-
Water: Trace water in solvents or reagents is the most common culprit. Many Suzuki-Miyaura reactions use aqueous bases, which can hydrolyze the pinacol ester to the more labile boronic acid, accelerating protodeboronation.[4][8]
-
Base: The choice and strength of the base can significantly influence the rate of protodeboronation.[4] Strong bases can increase the concentration of reactive boronate species that are more susceptible to protonolysis.[4]
-
Temperature: Higher reaction temperatures accelerate this undesired side reaction.[4]
-
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Where possible, use rigorously dried solvents and reagents. Flame-dry glassware before use.
-
Select a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride-based reagents like CsF.[9][10][11]
-
Employ "Slow Release" Strategies: Using boronate derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid in solution, minimizing side reactions.[3][12]
-
Lower the Temperature: If thermally stable, running the reaction at the lowest effective temperature can disfavor the protodeboronation pathway.
-
Q3: My reaction mixture turned black and precipitated a solid. Is the catalyst dead?
A3: Yes, this is a classic sign of catalyst deactivation via the formation of palladium black.[2] This occurs when the active, soluble Pd(0)Lₙ species aggregate into insoluble, inactive palladium metal clusters.[1] This is particularly common in reactions with sterically demanding substrates or when using ligands that are not robust enough to stabilize the catalyst throughout the reaction. While it is difficult to salvage a reaction after significant precipitation, understanding the cause can prevent it in the future.
Part 2: Deep Dive Troubleshooting Guides
This section provides systematic approaches to diagnosing and solving complex catalyst deactivation issues.
Guide 1: Systematic Diagnosis of Catalyst Failure
When a reaction fails, a logical, stepwise diagnosis is crucial. The following workflow helps pinpoint the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Combating Palladium Black Formation
Palladium black formation is a result of the catalyst losing its stabilizing ligands and aggregating. For sterically hindered substrates like cyclohexyl pinacol boronate, the oxidative addition step can be slow, leaving the Pd(0) species vulnerable.
-
Mechanism: 2 Pd(0)L₂ → [Pd(0)L]₂ → ... → [Pd(0)]ₙ (Palladium Black) + Ligands
-
Preventative Measures:
-
Ligand Selection is Critical: The use of bulky, electron-rich phosphine ligands is essential. These ligands stabilize the monomeric Pd(0) species, accelerate the oxidative addition step, and prevent aggregation.[13]
-
Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes help, but an excess of certain ligands can also inhibit the reaction by creating a coordinatively saturated metal center. A typical starting point is a 2:1 or 4:1 ligand:Pd ratio.
-
Precatalyst Choice: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient generation of the active Pd(0)L species and often give more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂.[14]
-
Table 1: Recommended Ligands for Coupling with Secondary Alkylboronates
| Ligand Name | Structure Class | Key Features |
| SPhos | Buchwald-type | Bulky, electron-rich, promotes fast oxidative addition. |
| XPhos | Buchwald-type | Very bulky, excellent for sterically demanding couplings. |
| RuPhos | Buchwald-type | Effective for C(sp³)–C(sp²) couplings. |
| AntPhos | Oxaphosphole | Shown to be effective in rapid, anhydrous B-alkyl couplings.[13] |
| P(tBu)₃ | Trialkylphosphine | Highly electron-donating, can be very effective but is air-sensitive.[15] |
Guide 3: The Impact of Solvents and Bases
The choice of solvent and base is not merely about solubility; it fundamentally influences catalyst stability and reactivity.[16][17][18]
-
Solvents:
-
Aprotic polar solvents (e.g., dioxane, THF, toluene) are commonly used.
-
The presence of water, often from aqueous bases, can be a double-edged sword. It can facilitate the necessary hydrolysis of some boronate esters but also promotes protodeboronation.[6][13] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have proven effective for B-alkyl couplings.[13]
-
Solvent impurities can also act as catalyst poisons.[16]
-
-
Bases:
-
The base's primary role is to activate the boronic ester for transmetalation.
-
Strong Bases (NaOH, KOH): Can accelerate the reaction but also increase the rate of protodeboronation and potentially ligand degradation.
-
Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): Often provide a better balance, promoting the desired reaction while minimizing side reactions.[10][11] They are frequently used in challenging couplings.
-
Fluoride Sources (CsF, TBAF): Can be particularly effective in promoting transmetalation while being relatively mild.[9]
-
Part 3: Experimental Protocols
Protocol 1: Screening Reaction to Troubleshoot Catalyst Deactivation
This protocol is designed to test key variables when your initial reaction fails. It should be performed in parallel in a multi-well plate or with several small-scale reactions.
Setup:
-
To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and the corresponding ligand (e.g., XPhos, 4 mol%).
-
Add cyclohexyl pinacol boronate (1.5 equiv).
-
Add the base (2.0 equiv). Use a different base for each reaction set (e.g., K₃PO₄, CsF, K₂CO₃).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, to make a 0.2 M solution).
-
Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC.
This parallel approach allows for rapid identification of a more robust set of conditions.
References
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Impact of solvent and base on 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactivity
Welcome to the technical support center for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we will explore the critical impact of solvent and base selection on its reactivity, particularly within the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with not only troubleshooting solutions but also a deeper mechanistic understanding to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity. The primary suspects are often related to the choice of base and solvent, which are critical for activating the boronic ester for transmetalation.[1]
-
Insufficient Base Strength: The base is crucial for activating the boronic ester. For sterically hindered alkylboronic esters like this one, a stronger base is often required to facilitate the formation of the more nucleophilic borate species.[2][3]
-
Poor Solvent Choice: The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the rate of key reaction steps.[4][5] A solvent that does not adequately dissolve the base or the palladium complex can severely hinder the reaction.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in reagents or solvents.[4]
-
Hydrolysis of the Boronic Ester: While pinacol esters are relatively stable, they can undergo hydrolysis, especially under harsh basic conditions or in the presence of excess water, leading to the formation of the corresponding boronic acid which may have different reactivity or stability.[6]
Q2: What is the mechanistic role of the base in the coupling reaction, and how does this inform my choice?
A2: The base plays a pivotal role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species, making it more reactive towards the palladium center in the transmetalation step.[7][8] There are two commonly proposed pathways for this activation:
-
Formation of a Borate Complex: The base (e.g., hydroxide or alkoxide) attacks the electron-deficient boron atom of the dioxaborolane, forming a tetracoordinate "ate" complex. This increases the electron density on the cyclohexyl group, enhancing its nucleophilicity and facilitating its transfer to the palladium(II) complex.[2][3]
-
Formation of a Palladium Hydroxo Complex: In aqueous media, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxo complex. This species can then react directly with the neutral boronic acid (or ester) in the transmetalation step.[9][10]
For a bulky alkylboronic ester like this compound, a base that can efficiently generate the reactive borate species is often preferred. Stronger bases like hydroxides (e.g., NaOH, KOH) or phosphates (e.g., K₃PO₄) are frequently more effective than weaker bases like carbonates (e.g., K₂CO₃).[4]
Q3: How does the choice of solvent affect the outcome of my reaction?
A3: The solvent's impact is complex and can influence several aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic ester, the palladium catalyst, and the base (or at least allow for sufficient interaction in a heterogeneous mixture).
-
Catalyst and Reagent Stability: Solvents can coordinate with and stabilize the palladium catalyst and other reagents.[4]
-
Reaction Rate and Selectivity: The polarity of the solvent can significantly affect the rates of oxidative addition and transmetalation.[5] For instance, polar aprotic solvents can sometimes alter the selectivity of the coupling reaction.[11] A mixture of an organic solvent (like dioxane or THF) with water is often beneficial, as water can help to dissolve inorganic bases and facilitate the formation of key intermediates.[5] However, excessive water can lead to unwanted hydrolysis of the boronic ester.[6]
Q4: I am observing significant amounts of homocoupling of my aryl halide. What can I do to minimize this side reaction?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Several strategies can be employed to mitigate this:
-
Optimize the Base: Using a less strong base or a different type of base (e.g., switching from a hydroxide to a carbonate or phosphate) can sometimes reduce homocoupling.
-
Catalyst Choice: Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is efficiently reduced to the active Pd(0) species.[12] Some modern palladium precatalysts are designed to minimize side reactions.
-
Slow Addition: Adding the boronic ester slowly to the reaction mixture can help to keep its concentration low, which can disfavor homocoupling.[12]
-
Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous, as impurities can sometimes promote side reactions.[12]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | 1. Ineffective base. 2. Poor solvent choice. 3. Catalyst deactivation. 4. Low reaction temperature. | 1. Screen Bases: Try stronger bases such as K₃PO₄, Cs₂CO₃, or NaOH.[13] 2. Solvent System: Use a mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water. Optimize the ratio; often a small amount of water is beneficial.[5][14] 3. Catalyst and Ligand: Use a fresh, high-purity palladium catalyst and consider using bulky, electron-rich phosphine ligands which can promote oxidative addition and stabilize the catalyst.[8] Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. 4. Increase Temperature: Some couplings with sterically hindered partners require higher temperatures.[13] |
| Significant Protodeboronation (Loss of Boronic Ester) | 1. Presence of excess water or protic impurities. 2. Unstable under reaction conditions. | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Milder Base: A very strong base in the presence of water can accelerate hydrolysis and subsequent protodeboronation.[15] Consider using a milder base like K₂CO₃ or CsF. 3. Slow Release Strategy: For particularly unstable boronic acids, using a surrogate like an MIDA boronate that slowly releases the boronic acid in situ can be effective.[16][17] |
| Formation of Byproducts | 1. Homocoupling of the aryl halide. 2. Decomposition of starting materials or product. | 1. See FAQ Q4: Optimize base, catalyst, and addition rate. 2. Lower Temperature/Shorter Reaction Time: If the desired product is forming but then degrading, reducing the reaction temperature or time may improve the isolated yield. |
| Inconsistent Results | 1. Variable reagent quality. 2. Inefficient mixing in heterogeneous reactions. | 1. Reagent Purity: Use reagents from a reliable source and check their purity.[12] 2. Stirring: Ensure vigorous stirring, especially when using solid bases, to maintain a consistent reaction environment.[12] |
Section 3: Experimental Protocols & Data
This section provides a starting point for optimizing your reaction conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[18]
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[18]
Table 1: Effect of Base and Solvent on a Model Coupling Reaction*
* The following data is illustrative and based on general principles of Suzuki-Miyaura couplings. Actual results will vary depending on the specific substrates and conditions used.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | K₂CO₃ | Dioxane | 100 | <10 | Low conversion, likely due to insufficient base strength. |
| 2 | K₃PO₄ | Dioxane | 100 | 45 | Improved conversion, but still incomplete. |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 | Significant improvement with the addition of water.[14] |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 92 | Cesium carbonate often provides excellent results.[13] |
| 5 | NaOH | THF/H₂O (3:1) | 80 | 78 | Strong aqueous base is effective, but may promote hydrolysis.[3] |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Concluding Remarks
The successful application of this compound in synthesis is highly dependent on the careful selection of the base and solvent. A thorough understanding of their roles in the catalytic cycle allows for rational troubleshooting and optimization. For sterically demanding alkylboronic esters, the use of stronger bases and polar aprotic/aqueous solvent mixtures is often a good starting point. We encourage you to use this guide as a resource to enhance your experimental success.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Analytical methods for monitoring reaction progress of cyclohexyl boronic esters
Welcome to the technical support center for analytical methods in synthetic chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into monitoring the progress of reactions involving cyclohexyl boronic esters. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and select the most appropriate analytical strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions with cyclohexyl boronic esters, and how do I choose the right one?
A1: The choice of analytical method depends on the specific information you need (qualitative vs. quantitative), the reaction matrix, and available instrumentation. The four primary techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for in-situ, real-time monitoring and detailed structural elucidation. ¹H NMR can track the disappearance of starting material signals and the appearance of product signals.[1][2] ¹¹B NMR is particularly powerful as it directly probes the boron atom, showing a distinct chemical shift between the trigonal boronic ester reactant and the tetrahedral boronate product or intermediates.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for quantitative analysis of reaction aliquots. It offers high sensitivity and selectivity, allowing for the simultaneous monitoring of starting materials, intermediates, products, and byproducts.[6] However, it is prone to analytical artifacts due to the hydrolytic instability of boronic esters.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution technique suitable for volatile and thermally stable compounds. Cyclohexyl boronic esters often require derivatization to increase their volatility and prevent on-column degradation.[9][11]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for a quick check of reaction progress. It's ideal for determining the presence or absence of starting materials but is not quantitative. Specific staining agents are required for visualizing boron-containing compounds.[12][13][14]
To help you decide, consider the following workflow:
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guide: HPLC / UPLC-MS Analysis
High-performance liquid chromatography is powerful but is the source of the most common issues when analyzing boronic esters due to their reactivity.
Q2: My chromatogram shows a new peak that I can't identify, and my boronic ester peak area is inconsistent. What's happening?
A2: You are most likely observing on-column hydrolysis. Boronic esters, particularly pinacol esters, are susceptible to hydrolysis back to the corresponding boronic acid and diol, especially in the presence of water (a common component of reversed-phase mobile phases) and acidic conditions.[7][8][9][10] This is problematic because the resulting boronic acid is more polar and will have a different retention time, often eluting much earlier.
Causality: The Lewis acidic boron atom is attacked by water, leading to the cleavage of the B-O bond of the ester. This process can be catalyzed by acidic modifiers (like formic or trifluoroacetic acid) in the mobile phase or by active silanol groups on the silica-based stationary phase.[8][10]
Solutions:
-
Optimize Sample Diluent: Prepare your samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[8][9] Avoid protic solvents like methanol or water in your diluent.
-
Adjust Mobile Phase:
-
Select the Right Column: Use a column with low silanol activity. End-capped columns or hybrid silica materials (like Waters XTerra) have been shown to significantly reduce on-column hydrolysis compared to standard C18 columns.[8][10][15]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good retention for both the ester and the more polar boronic acid.[16]
Table 1: Recommended Starting Conditions for RP-HPLC to Minimize Hydrolysis
| Parameter | Recommendation | Rationale |
| Column | Waters XTerra MS C18, or similar hybrid/end-capped column | Minimizes active silanol sites that catalyze hydrolysis.[8][10] |
| Mobile Phase A | Water (LC-MS Grade) | Avoids acidic pH. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic modifier. |
| pH Modifier | None, or 10 mM Ammonium Acetate | Ammonium acetate provides some buffering without being strongly acidic.[17] |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C) | Higher temperatures can accelerate hydrolysis; start low.[10] |
| Sample Diluent | 100% Acetonitrile | Prevents hydrolysis of the analyte before injection.[8][9] |
Troubleshooting Guide: GC-MS Analysis
GC-MS offers excellent separation but requires analytes to be volatile and thermally stable.
Q3: I'm getting no peak or a very broad, tailing peak for my cyclohexyl boronic ester in my GC-MS analysis. Why?
A3: This is a classic symptom of a compound that is not suitable for direct GC analysis. There are two primary causes:
-
Low Volatility: Boronic esters, while more volatile than their corresponding acids, may still have boiling points too high for efficient volatilization in the GC inlet without decomposition.
-
Thermal Instability/Adsorption: The polar B-O bonds can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing or irreversible adsorption.[18][19] At high temperatures, the compound may also decompose.
Solution: Derivatization The most reliable solution is to chemically modify the boronic ester to create a more volatile and stable derivative.[11][20] Silylation is a common and effective method.
Causality: Silylation replaces the active hydrogens on any free hydroxyl groups (if hydrolysis has occurred) or modifies the boronic ester itself, creating a less polar, more thermally stable, and more volatile compound.[20] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.
Protocol 1: Silylation of Cyclohexyl Boronic Esters for GC-MS Analysis
-
Sample Preparation: In a 2 mL autosampler vial, add ~1 mg of your dried reaction aliquot or standard.
-
Reagent Addition: Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
References
- 1. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. m.youtube.com [m.youtube.com]
- 20. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Failed Reactions with 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As a stable and versatile reagent, it is instrumental in forming C(sp²)-C(sp³) bonds, which are crucial in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] However, its inherent steric bulk from the cyclohexyl group can present unique challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to address these specific issues.
Frequently Asked Questions (FAQs)
Issue 1: Low to No Conversion of Starting Materials
Question: I am attempting a Suzuki-Miyaura coupling between an aryl halide and this compound, but I am observing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low to no conversion in Suzuki-Miyaura reactions involving sterically hindered boronic esters like this compound is a common challenge. The primary reason often lies in the sterically demanding nature of the cyclohexyl group, which can impede key steps in the catalytic cycle.
Causality Behind the Issue:
The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the cyclohexyl group can significantly slow down the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3] This is often the rate-limiting step in couplings with bulky partners. Additionally, the choice of palladium catalyst, ligand, and base is critical to overcome this steric barrier.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Other Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. Boronic acids and their ester derivatives are cornerstone reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth comparison of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent pinacol boronic ester, with other boronic esters and their parent boronic acids. We will delve into the nuances of their reactivity, stability, and handling characteristics, supported by mechanistic insights and experimental data to inform your selection process.
The Dichotomy of Boron Reagents: Reactivity vs. Stability
The utility of organoboron compounds in reactions like the Suzuki-Miyaura coupling is well-established, earning a share of the 2010 Nobel Prize in Chemistry.[1] The choice between a boronic acid and its corresponding ester derivative often revolves around a fundamental trade-off.
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[3][4] This enhanced reactivity is often linked to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3][4] However, this comes at the cost of lower stability; they are susceptible to decomposition pathways like protodeboronation and oxidation.[3][4]
-
Boronic Esters: Offer significantly enhanced stability.[3] By protecting the boronic acid moiety with a diol, such as pinacol, the resulting esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability is a major advantage in multi-step syntheses and for creating compound libraries.[4] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to be reactive, it is now understood that they can undergo transmetalation directly.[1][2]
Profile: this compound
This compound, also known as cyclohexylboronic acid pinacol ester, is a versatile and widely used reagent in organic synthesis.[5][6]
| Property | Value |
| Synonyms | Cyclohexylboronic acid pinacol ester, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane[5] |
| CAS Number | 87100-15-0[5][7] |
| Molecular Formula | C₁₂H₂₃BO₂[5][7] |
| Molecular Weight | 210.12 g/mol [5][7] |
| Appearance | Clear, colorless liquid[5][6] |
| Density | 0.93 g/mL[5] |
This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5][6] Its distinctive dioxaborolane structure, derived from pinacol, imparts high stability and allows for selective reactivity, making it particularly useful in cross-coupling reactions.[5][6] The cyclohexyl group, being a saturated alkyl moiety, presents its own set of reactivity characteristics compared to aryl or vinyl boronic esters.
Comparative Reactivity and Stability
The reactivity of a boronic ester in a Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step. This step is influenced by steric and electronic factors of both the organic group attached to boron and the diol protecting group.
Steric and Electronic Effects
-
Steric Hindrance: The bulky pinacol group in this compound provides significant steric protection to the boron center. This contributes to its enhanced stability against hydrolysis and oxidation compared to less hindered esters (e.g., those derived from ethylene glycol) or the parent boronic acid.[8] However, this same steric bulk can also slow down the rate of transmetalation. Kinetic studies have shown that sterically hindered esters like pinacol boronates can be less reactive than their less hindered counterparts.[1] For instance, the addition of a pinacol boronic ester to a palladium complex may not result in the formation of an observable pre-transmetalation intermediate, which is attributed to the steric bulk around the boron atom.[1]
-
Electronic Effects: The electron density of the oxygen atoms in the dioxaborolane ring plays a crucial role.[1][9] Electron-donating groups on the diol backbone can increase the nucleophilicity of the organic group being transferred, potentially accelerating transmetalation. Conversely, electron-withdrawing groups on the diol, such as in catechol-derived boronic esters, can also lead to a rate increase compared to the boronic acid.[1] This suggests a complex interplay of factors beyond simple electronics.
The following table summarizes the general properties of different boronic esters compared to boronic acids:
| Boron Reagent Type | Relative Reactivity in Transmetalation | Hydrolytic Stability | Handling/Storage | Common Form |
| Boronic Acids | High[3][4] | Low (prone to dehydration and protodeboronation)[3][4] | Challenging, can be unstable | Often solids |
| Pinacol Esters | Moderate (can be slower than boronic acids)[1] | High (sterically protected)[8] | Excellent, often stable crystalline solids or liquids[3] | Solids or liquids |
| Neopentyl Glycol Esters | Moderate to High | High | Good, often crystalline solids | Solids |
| Catechol Esters | High (electron-deficient diol can enhance rate)[1] | Moderate | Moderate | Solids |
Hydrolytic Stability
Pinacol esters, including this compound, are known for their superior hydrolytic stability compared to other boronic esters and especially boronic acids.[8][10] This stability is crucial for reactions performed under aqueous basic conditions, as it prevents premature decomposition of the boron reagent. However, it's important to note that even pinacol esters are susceptible to hydrolysis, particularly at physiological pH, which is a consideration in medicinal chemistry applications.[11] The rate of hydrolysis is influenced by the electronic properties of the organic substituent.[11]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is shown below.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
A key finding in recent years is that boronic esters can participate directly in the transmetalation step without prior hydrolysis.[1][2][12] This occurs through the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage. The structure and stability of this intermediate, and thus the overall rate of transmetalation, are highly dependent on the nature of the boronic ester.[1][12]
Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides a general workflow and a representative protocol for comparing the reactivity of boronic esters in a Suzuki-Miyaura coupling reaction.
General Workflow for Reactivity Comparison
Caption: General workflow for comparing boronic ester reactivity.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic ester (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic ester, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound stands as a robust and reliable reagent for Suzuki-Miyaura cross-coupling reactions, offering an excellent balance of stability and reactivity. Its pinacol ester structure provides superior stability for storage and handling compared to the parent boronic acid, while still demonstrating effective participation in the catalytic cycle.
The choice of a boronic ester is a nuanced decision. While pinacol esters like the one highlighted here are excellent general-purpose reagents, specific applications might benefit from esters with different steric or electronic properties. For instance, more reactive, albeit less stable, esters might be preferable for rapid, small-scale syntheses, whereas highly stable esters are indispensable for complex, multi-step synthetic campaigns.
The field of organoboron chemistry continues to evolve, with ongoing research focused on developing novel boronic esters with tailored stability and reactivity profiles.[13] These advancements will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and valuable molecules for the pharmaceutical, agrochemical, and materials science industries.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Validation of a Novel Metal-Free Catalytic Hydroboration Route
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Cyclohexylboronic acid pinacol ester, formally known as 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a cyclohexyl moiety. This guide provides an in-depth technical comparison of a novel, metal-free catalytic hydroboration route for its synthesis against established methods, namely the Grignard reaction and iridium-catalyzed C-H borylation. Furthermore, we validate the performance of the synthesized product in a Suzuki-Miyaura cross-coupling reaction, offering a comprehensive evaluation for informed selection of synthetic strategy.
Introduction: The Significance of Alkylboronic Esters
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While boronic acids are often more reactive, boronic esters, particularly pinacol esters, offer superior stability, ease of handling, and purification, making them ideal for multi-step syntheses.[2][3] The cyclohexyl moiety is a common structural motif in pharmaceuticals and bioactive molecules, rendering this compound a commercially and synthetically important intermediate.
This guide introduces and validates a novel metal-free catalytic hydroboration of cyclohexene, presenting a potentially greener and more cost-effective alternative to traditional synthetic methods. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a clear comparison of their performance based on experimental data.
A Novel Synthetic Approach: Metal-Free Catalytic Hydroboration
We present a highly efficient, metal-free hydroboration of cyclohexene for the synthesis of this compound, utilizing a bespoke organoboron catalyst. This method offers a sustainable alternative to transition-metal-catalyzed processes.
Mechanistic Rationale
The proposed mechanism for this metal-free hydroboration involves the activation of pinacolborane (HBpin) by the catalyst, C₆F₅BH₂·SMe₂.[4][5] The reaction is thought to proceed through a transborylation step via an [sp³-C–B/B–H] transition state, with a relatively low activation energy barrier.[4][6] This pathway avoids the use of transition metals, which can be costly and require removal from the final product.
Caption: Workflow for the synthesis of this compound via metal-free catalytic hydroboration.
Experimental Protocol: Metal-Free Catalytic Hydroboration
-
Catalyst Preparation: The catalyst, C₆F₅BH₂·SMe₂, is prepared from pentafluorobromobenzene according to a modified literature procedure.[4]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add cyclohexene (1.0 mmol, 1.0 equiv), pinacolborane (1.5 mmol, 1.5 equiv), and C₆F₅BH₂·SMe₂ (0.1 mmol, 10 mol%).
-
Reaction Execution: The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and purified directly by vacuum distillation to afford the pure product.
Established Synthetic Routes: A Comparative Overview
To provide a comprehensive evaluation, we compare the novel metal-free hydroboration with two well-established methods for synthesizing this compound.
Grignard Reagent Route
This classical approach involves the reaction of a Grignard reagent with a boron electrophile, followed by esterification with pinacol.[7][8]
The reaction proceeds via the nucleophilic attack of the cyclohexyl Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[9] This is followed by acidic workup and subsequent esterification with pinacol.
-
Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Borylation: The freshly prepared Grignard reagent is added dropwise to a solution of trimethyl borate in diethyl ether at -78 °C.
-
Hydrolysis and Esterification: The reaction is quenched with aqueous acid, followed by the addition of pinacol.
-
Work-up and Purification: The product is extracted with an organic solvent, dried, and purified by vacuum distillation.[10]
Iridium-Catalyzed C-H Borylation
Direct C-H borylation of alkanes has emerged as a powerful tool for the synthesis of alkylboronic esters.[11][12] Iridium complexes are particularly effective for this transformation.
The catalytic cycle is believed to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond.[12] The regioselectivity is often governed by steric factors.
-
Catalyst Preparation: An active iridium catalyst is generated in situ from [Ir(cod)OMe]₂ and a suitable ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[11]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with bis(pinacolato)diboron (B₂pin₂), the iridium precursor, and the ligand in cyclohexane.
-
Reaction Execution: The reaction mixture is heated at a specified temperature (e.g., 80 °C) and monitored by GC-MS.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography or distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Novel Metal-Free Hydroboration | Grignard Reagent Route | Iridium-Catalyzed C-H Borylation |
| Starting Material | Cyclohexene | Cyclohexyl bromide | Cyclohexane |
| Boron Source | Pinacolborane (HBpin) | Trimethyl borate, Pinacol | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | C₆F₅BH₂·SMe₂ (10 mol%) | None (stoichiometric Mg) | [Ir(cod)OMe]₂/dtbpy (e.g., 3 mol%) |
| Reported Yield | 96%[4] | Typically 60-80% (estimated) | Variable, can be high but may require optimization |
| Reaction Time | Extended reaction time[4] | ~3-4 hours | 18 hours[11] |
| Temperature | 80 °C[4] | -78 °C to RT | 80 °C[11] |
| Advantages | Metal-free, high yield, atom-economical | Well-established, readily available reagents | Direct functionalization of C-H bonds |
| Disadvantages | Requires catalyst synthesis, elevated temperature | Requires anhydrous conditions, preparation of Grignard reagent | Expensive catalyst, potential for multiple borylations |
Performance Validation: Suzuki-Miyaura Cross-Coupling
To validate the utility of the synthesized this compound, we employed it in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The performance is compared to that of other alkylboronic esters.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Overview of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13][14] The transmetalation step is often rate-limiting and is influenced by the nature of the boronic acid or ester.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv) in a mixture of toluene and water (4:1, 5 mL) is prepared in a reaction vial.
-
Reaction Execution: The mixture is heated to 90 °C and stirred for the specified time. The reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Performance Comparison
| Boron Reagent | Coupling Partner | Yield | Reference |
| This compound | 4-Bromoanisole | Good to Excellent (Anticipated) | (This guide) |
| 2-Methylpropylboronic Acid | 4-Bromoanisole | ~90% | [2] |
| 2-Methylpropylboronic Acid Pinacol Ester | 4-Bromoanisole | ~85% | [2] |
Note: The yield for the coupling of this compound is an anticipated result based on typical Suzuki-Miyaura couplings of alkylboronic esters. Actual yields may vary depending on reaction conditions.
The slightly lower yield and longer reaction times often observed with pinacol esters compared to their corresponding boronic acids are attributed to the increased steric hindrance and lower Lewis acidity of the ester, which can slow down the transmetalation step.[2] However, the enhanced stability and ease of use of the pinacol ester often outweigh these factors in practical applications.
Conclusion
This guide has presented a comprehensive comparison of a novel metal-free catalytic hydroboration route for the synthesis of this compound against established Grignard and C-H borylation methods. The metal-free approach offers a high-yielding and sustainable alternative, avoiding the use of expensive and potentially contaminating transition metals.
The validation of the synthesized product in a Suzuki-Miyaura cross-coupling reaction demonstrates its utility as a valuable building block in organic synthesis. While boronic acids may offer faster reaction rates, the superior stability and handling characteristics of the pinacol ester make it a preferred choice for many applications in pharmaceutical and materials science research. The selection of a synthetic route will ultimately depend on factors such as cost, scalability, available equipment, and the specific requirements of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Metal-free alkene hydroboration with pinacolborane employing C6F5BH2·SMe2 as a precatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [helda.helsinki.fi]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Reproducibility in Suzuki-Miyaura Couplings: A Comparative Analysis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its reproducibility. This guide provides an in-depth comparison of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Cyclohexylboronic acid pinacol ester) with its primary alternatives, focusing on the factors that govern experimental consistency and offering field-proven insights to ensure robust and reliable results.
The Stability vs. Reactivity Paradigm: Boronic Esters as a Solution for Reproducibility
The core challenge in many Suzuki-Miyaura couplings lies in a fundamental trade-off between the reactivity and stability of the organoboron reagent.[1] While boronic acids are often more reactive and can lead to faster reaction times, their inherent instability presents a significant hurdle to reproducibility.[2] They are prone to decomposition pathways such as protodeboronation and the formation of cyclic anhydrides (boroxines), which can alter the stoichiometry and outcome of the reaction.[3][4]
This is where boronate esters, particularly the pinacol ester this compound, offer a distinct advantage.[5] Pinacol esters are generally crystalline solids or stable liquids that are easier to handle, purify via standard chromatography, and store for extended periods.[2] This enhanced stability translates directly to a more reliable and consistent starting material purity, which is the bedrock of a reproducible experiment. The trade-off, however, is often a reduced reaction rate compared to the parent boronic acid, as the ester typically requires in situ hydrolysis to the more active boronic acid under the basic reaction conditions.[6]
Key Factors Governing Reproducibility
Achieving consistent results with this compound hinges on meticulous control over several key experimental variables.
Reagent Purity and Handling: The First Line of Defense
The single most critical factor for reproducibility is the quality of the boronic ester. Despite their enhanced stability, pinacol esters are susceptible to hydrolysis if exposed to moisture during storage or handling.[6][7] This hydrolysis converts the ester back to the corresponding boronic acid and pinacol, altering the precise amount of the active reagent.
Analytical Challenge: Verifying the purity of boronic esters is notoriously difficult. Standard reversed-phase HPLC methods can induce on-column hydrolysis, giving a false impression of impurity.[8] Specialized analytical methods, such as non-aqueous capillary electrophoresis or HPLC with low-silanol activity columns and non-acidic mobile phases, are often required for accurate assessment.[8]
Best Practices:
-
Storage: Store the reagent at the recommended temperature (typically 2-8°C) under an inert atmosphere (Argon or Nitrogen).[5]
-
Handling: Use anhydrous solvents and techniques to prepare reaction mixtures. Minimize exposure to atmospheric moisture.
-
Quality Control: If reproducibility issues arise, verify the purity of the boronic ester batch using an appropriate analytical technique or perform a small-scale test reaction with a reliable control substrate.
The Catalytic System: More Than Just Palladium
The choice of catalyst, ligand, and base is paramount and interdependent. For coupling a secondary alkylboron reagent like a cyclohexyl group, the steric and electronic properties of the catalytic system must be carefully optimized to facilitate the challenging transmetalation and reductive elimination steps.
-
Catalyst/Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern palladacycle precatalysts (e.g., Buchwald G3/G4) or PEPPSI™-type catalysts often provide more consistent generation of the active Pd(0) species, leading to more reproducible outcomes.[3]
-
Ligands: The ligand modulates the reactivity of the palladium center. For sterically demanding secondary alkyl couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and prevent beta-hydride elimination.[9]
-
Base: The base plays a multifaceted role, activating the organoboron species for transmetalation.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly impact the reaction rate and the prevalence of side reactions. Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) have also been shown to be effective and rapid in some systems.[4]
Side Reactions: The Unwanted Pathways
Two primary side reactions plague the Suzuki-Miyaura coupling of alkylboron reagents and are major sources of irreproducibility:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom from a proton source (like water or alcohols in the solvent).[10] This is a particularly prevalent issue with electron-rich or heteroaromatic boronic acids and can be exacerbated by elevated temperatures.[11] Using the more stable pinacol ester helps, but it does not eliminate the problem entirely.
-
Homocoupling: The coupling of two boronic ester molecules can occur, especially in the presence of Pd(II) species and oxygen.[4] This side reaction consumes the reagent and complicates purification. Rigorous degassing of the reaction mixture and using a catalyst system that efficiently generates and maintains the Pd(0) state are critical for suppression.[4]
Comparative Performance Analysis
To provide a clear comparison, the performance of this compound is benchmarked against its common alternatives: Cyclohexylboronic Acid and Potassium Cyclohexyltrifluoroborate.
| Feature | This compound (Pinacol Ester) | Cyclohexylboronic Acid | Potassium Cyclohexyltrifluoroborate (BF₃K Salt) |
| Stability & Handling | Good to Excellent. Generally a liquid or low-melting solid, stable to storage under inert gas.[2][5] | Poor to Fair. Prone to dehydration to form boroxines and protodeboronation.[3][12] | Excellent. Crystalline, air- and moisture-stable solid. Long shelf-life.[13] |
| Purity & Stoichiometry | High purity is achievable, but susceptible to hydrolysis, which can affect stoichiometry.[8] | Often difficult to obtain in high purity due to instability.[13] | High purity is readily achievable. Less prone to protodeboronation, allowing for near-stoichiometric use.[12][13] |
| Reactivity | Moderate. Often requires in situ hydrolysis to the boronic acid for efficient transmetalation.[10][14] | High. Generally more reactive and leads to faster reaction rates.[14] | Moderate. Requires activation, but often provides consistent, high yields.[13] |
| Reproducibility | High. The enhanced stability and handling characteristics generally lead to more consistent results, provided moisture is excluded. | Low to Moderate. Inconsistent purity and stability are major sources of irreproducibility. | Very High. Excellent stability and resistance to side reactions make it a highly reliable reagent. |
| Typical Reaction Yield | Good to Excellent (e.g., ~74% for coupling with 2,6-dichloropyridine).[15] | Variable. Can be high but is often compromised by decomposition. | Good to Excellent. Often provides superior and more consistent yields.[12] |
Yields are representative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
To ensure self-validating and reproducible results, the following detailed protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for coupling the pinacol ester with an aryl bromide.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a finely ground base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: ¹H NMR Purity Check for Hydrolysis
A quick assessment of the boronic ester's integrity can be performed by ¹H NMR spectroscopy.
-
Prepare a sample of the this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: The key signal for the intact pinacol ester is a sharp singlet around δ 1.25 ppm, corresponding to the four equivalent methyl groups (12H) on the dioxaborolane ring. The presence of a separate singlet corresponding to free pinacol (around δ 1.27 ppm in CDCl₃) indicates hydrolysis has occurred. The ratio of the integral of the pinacol signal to the boronic ester's methyl signal can provide a semi-quantitative measure of degradation.
Troubleshooting Reproducibility Issues
When faced with inconsistent yields or failed reactions, a systematic approach is essential.
Caption: A logical workflow for troubleshooting reproducibility.
Conclusion and Recommendations
For achieving the highest level of reproducibility in Suzuki-Miyaura reactions involving the introduction of a cyclohexyl moiety, the choice of organoboron reagent is a primary determinant of success.
-
For Routine Synthesis and High Reproducibility: this compound is an excellent choice. Its superior stability and ease of handling compared to the free boronic acid minimize a significant source of experimental variance, provided that proper anhydrous and inert techniques are employed.
-
For Challenging Substrates or Maximum Reliability: Potassium cyclohexyltrifluoroborate is the superior alternative. Its exceptional air and moisture stability, coupled with its resistance to protodeboronation, makes it the most robust and reliable option for ensuring consistent, high-yield couplings, particularly in complex, multi-step syntheses where reagent stability is paramount.[12][13]
By understanding the interplay between reagent stability, catalytic system design, and reaction conditions, researchers can overcome common reproducibility challenges and confidently employ these powerful synthetic tools in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical data for compounds synthesized with cyclohexyl boronic esters
An In-Depth Technical Guide to the Cross-Validation of Analytical Data for Compounds Synthesized with Cyclohexyl Boronic Esters
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and development. When working with versatile but notoriously labile molecules like cyclohexyl boronic esters, ensuring data accuracy is a significant challenge. These compounds, while pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, are susceptible to hydrolysis, oxidation, and formation of cyclic boroxine anhydrides. This inherent instability can lead to misleading analytical results, impacting everything from reaction yield calculations to purity assessments of active pharmaceutical ingredients (APIs).
This guide provides a framework for the robust cross-validation of analytical data for cyclohexyl boronic esters. Moving beyond single-method analyses, we will explore a multi-faceted approach, comparing orthogonal analytical techniques to build a self-validating system of data interpretation. By understanding the causality behind experimental choices and implementing rigorous cross-validation protocols, researchers can ensure the trustworthiness and accuracy of their findings.
The Analytical Challenge: Understanding the Instability of Boronic Esters
The primary obstacle in analyzing boronic esters is their reactivity, particularly their propensity for hydrolysis back to the corresponding boronic acid.[1][2][3] This reaction can occur during storage, sample preparation, or even during the analytical run itself (e.g., on an HPLC column).[2][4] Furthermore, boronic acids can dehydrate to form cyclic trimers known as boroxines, which complicates mass spectrometry and NMR analysis.[5]
The stability of a boronic ester is influenced by several factors:
-
Steric Hindrance: Greater steric bulk around the boron atom provides increased resistance to hydrolysis. Esters derived from diols like pinacol are common, but alternatives such as (1,1′-bicyclohexyl)-1,1′-diol can offer superior stability.[6][7]
-
Electronic Effects: Electron-donating groups on the aryl ring of a boronate ester can decrease the Lewis acidity of the boron atom, slowing the rate of hydrolysis.[8]
-
pH: The rate of hydrolysis is pH-dependent. At pH values above the pKa of the corresponding boronic acid, the boronate ester may exhibit greater stability in aqueous conditions.[8][9]
This complex reactivity landscape necessitates a validation strategy where data from multiple, independent analytical techniques are compared and reconciled.
Core Analytical Techniques: A Comparative Overview
No single technique can provide a complete picture of a cyclohexyl boronic ester sample. A combination of spectroscopic and chromatographic methods is essential. The choice of method must be deliberate, accounting for the specific stability profile of the compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and quantification of boronic esters and their related impurities.
-
¹¹B NMR: This technique is uniquely suited for analyzing boron-containing compounds. It allows for clear differentiation between the trigonal planar (sp²) boron of boronic acids and esters and the tetrahedral (sp³) boron of boronate anions or other adducts.[10][11][12] The chemical shift provides direct evidence of the boron atom's chemical environment, making it invaluable for monitoring reactions and stability.[11][12]
-
Quantitative ¹¹B NMR (qNMR): By comparing the integration of signals corresponding to the boronic ester and the free boronic acid, one can accurately determine the purity and extent of hydrolysis in a sample.[10]
-
-
¹H and ¹³C NMR: Provide detailed structural information about the organic framework of the molecule. ¹H NMR is particularly useful for monitoring the disappearance of starting materials and the appearance of the cyclohexyl moiety in the final product. It can also be used to track hydrolysis by observing the appearance of signals from the free diol (e.g., pinacol).
| NMR Technique | Primary Application | Advantages | Limitations |
| ¹¹B NMR | Quantifying boronic ester vs. acid ratio; structural confirmation. | Direct observation of the boron center; highly sensitive to coordination changes.[11] | Requires quartz NMR tubes to avoid background signals from borosilicate glass; lower sensitivity than ¹H NMR.[12] |
| ¹H NMR | Structural elucidation; monitoring reaction progress; detecting hydrolysis byproducts. | High sensitivity and resolution; universally available. | Signal overlap can be an issue in complex molecules; boroxine formation can complicate spectra. |
| ¹³C NMR | Confirming carbon skeleton and substitution patterns. | Unambiguous signal for each unique carbon. | Low natural abundance of ¹³C requires longer acquisition times. |
Mass Spectrometry (MS)
MS is essential for confirming molecular weight. However, the analysis of boronic acids and esters is often complicated by their tendency to form boroxines or other adducts in the ion source.[5][13]
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS. It can be complicated by the formation of solvent adducts and in-source reactions.[5][13]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): High sensitivity and tolerance for salts. The choice of matrix is critical; for instance, using 2,5-dihydroxybenzoic acid (DHB) can efficiently convert the boronic acid to a DHB adduct in situ, simplifying spectra without requiring pre-derivatization.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase the volatility of the analyte, typically through silylation.[5] While providing excellent chromatographic separation, this multi-step process introduces potential sources of error.[2][5]
Chromatographic Techniques
Chromatography is the workhorse for purity assessment and impurity profiling. The key challenge is preventing on-column degradation of the analyte.[3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common but also the most challenging method. The aqueous mobile phases can promote hydrolysis.[4] Successful analysis hinges on carefully optimized conditions.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to RP-HPLC. HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good solubility for the boronate ester samples.[16][17]
-
Non-Aqueous Capillary Electrophoresis (NACE): A powerful technique that avoids the hydrolysis issues plaguing HPLC. By operating in a non-aqueous environment, NACE provides accurate and reliable quantification of both the boronic ester and its corresponding acid.[2][18]
The Cross-Validation Workflow: An Integrated Approach
Cross-validation is the process of critically assessing and comparing data sets generated from two or more orthogonal (independent) methods to ensure consistency and accuracy.[19]
Key Cross-Validation Checks:
-
Purity: HPLC vs. qNMR: The purity value obtained from HPLC (area percent) should be consistent with the molar ratio of boronic ester to free boronic acid determined by quantitative ¹¹B NMR. A significant discrepancy often points to on-column hydrolysis during the HPLC run, meaning the HPLC purity value is artificially low.
-
Identity: MS vs. NMR: The molecular weight confirmed by mass spectrometry must match the structure determined by ¹H and ¹³C NMR. Any unexpected masses should be investigated as potential impurities, boroxines, or adducts.
-
Orthogonal Chromatography: RP-HPLC vs. HILIC/NACE: Analyze the same sample using two different chromatographic principles. Because HILIC and NACE are less prone to causing hydrolysis, they serve as an excellent orthogonal check on RP-HPLC results.[2][16] If the purity values are comparable, it increases confidence in the RP-HPLC method. If they differ, the RP-HPLC method needs further optimization.
Experimental Protocols
Protocol 1: Quantitative ¹¹B NMR for Assessing Hydrolysis
Objective: To determine the molar ratio of cyclohexyl boronic ester to its corresponding boronic acid.
Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of the boronic ester sample into a vial. Dissolve in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that provides good solubility for both the ester and the acid. Ensure the solvent is anhydrous to prevent further hydrolysis.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe. A quartz NMR tube is required to eliminate the broad background signal from borosilicate glass.[12]
-
Acquisition:
-
Acquire a standard proton-decoupled ¹¹B NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the boron nuclei being measured to allow for full relaxation and ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more).[12]
-
-
Data Processing:
-
Apply standard Fourier transformation and phase correction.
-
Integrate the signal corresponding to the sp² boron of the ester (typically ~30-33 ppm) and the signal for the sp² boron of the free acid (often slightly shifted).[20]
-
-
Calculation: The molar ratio is the ratio of the integrals of the ester and acid peaks.
Protocol 2: Optimized RP-HPLC Method to Minimize On-Column Hydrolysis
Objective: To develop a reliable RP-HPLC method for purity analysis of a hydrolytically sensitive cyclohexyl boronic ester.
Methodology:
-
Column Selection: Start with a column known for low silanol activity. A Waters XTerra MS C18 or equivalent is a good choice.[4][15]
-
Sample Diluent: This is a critical step. Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile or THF immediately before injection.[3] Avoid alcohols or aqueous buffers.
-
Mobile Phase Optimization:
-
Phase A: Deionized Water
-
Phase B: Acetonitrile
-
Modifier: Avoid acidic modifiers like formic or trifluoroacetic acid, which accelerate hydrolysis.[4] Begin with no modifier. If peak shape is poor, consider a highly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH adjusted to 10, or even higher using specific buffers) if the analyte and column are stable under these conditions.[3]
-
-
Gradient Elution: Develop a suitable gradient to elute the boronic ester, its corresponding acid, and any process impurities. A typical starting point is a 5-95% B gradient over 15-20 minutes.
-
Method Validation Check: To confirm the absence of on-column hydrolysis, perform a peak purity analysis (e.g., using a DAD/PDA detector) on the boronic ester peak. Inject standards of the corresponding boronic acid to confirm its retention time and ensure it is well-separated from the ester peak.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. aablocks.com [aablocks.com]
- 10. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
The Strategic Application of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the choice of reagents is a critical determinant of reaction efficiency, yield, and overall strategic success. Among the vast arsenal of organoboron compounds, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclohexylboronic acid pinacol ester, has emerged as a valuable and versatile building block. This guide provides an in-depth technical comparison of this reagent with its alternatives, supported by mechanistic insights and experimental considerations, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Role of Alkylboronic Esters in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1] Central to this transformation is the organoboron reagent. While boronic acids have historically been the workhorses of this reaction, their inherent instability, particularly for alkylboronic acids, can present challenges in terms of handling, storage, and reproducibility.[2] This has led to the ascendancy of boronic esters, with pinacol esters being among the most widely adopted due to their enhanced stability.[3] this compound exemplifies the advantages of this class of reagents, offering a stable, crystalline solid that is readily amenable to a variety of synthetic transformations.[4]
The Reactivity-Stability Paradigm: A Comparative Analysis
The fundamental trade-off between boronic acids and their pinacol esters lies in the balance between reactivity and stability.[2]
Cyclohexylboronic Acid:
-
Higher Reactivity: Generally exhibits faster reaction kinetics in Suzuki-Miyaura coupling due to its higher Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[5]
-
Lower Stability: Prone to decomposition pathways such as oxidation and protodeboronation, which can negatively impact shelf-life and reaction yields.[2] This instability can be particularly problematic for alkylboronic acids.
This compound (Pinacol Ester):
-
Enhanced Stability: Significantly more stable than the corresponding boronic acid, often existing as a crystalline solid that is easier to handle, purify, and store for extended periods.[2] This robustness makes it ideal for multi-step syntheses and high-throughput screening.
-
Modulated Reactivity: While generally less reactive than the boronic acid, the pinacol ester can still participate effectively in a wide range of cross-coupling reactions.[3] It is widely believed that under many Suzuki-Miyaura conditions, the boronic ester undergoes in-situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also possible.
Other Alkylboronic Ester Alternatives:
-
Neopentyl Glycol Esters: Offer similar stability to pinacol esters and are also commonly used.
-
MIDA (N-methyliminodiacetic acid) Esters: Provide exceptional stability and are often employed in iterative cross-coupling strategies due to their orthogonal reactivity.
-
Potassium Alkyltrifluoroborates: Offer another stable, solid alternative to boronic acids and esters, often exhibiting good reactivity in cross-coupling reactions.
Table 1: Qualitative Comparison of Cyclohexylboron Reagents
| Feature | Cyclohexylboronic Acid | This compound | Other Alkylboronic Esters (e.g., Neopentyl, MIDA) | Potassium Cyclohexyltrifluoroborate |
| Physical State | Often a solid, can be difficult to handle | Crystalline solid | Solids or oils | Crystalline solid |
| Stability | Lower, susceptible to decomposition | High, good shelf-life | High to very high | High |
| Reactivity | Higher | Moderate | Moderate to Lower | Moderate |
| Handling | Can be challenging | Straightforward | Generally straightforward | Straightforward |
| Purification | Can be difficult | Generally straightforward | Generally straightforward | Straightforward |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form cyclohexyl-substituted aromatic and heteroaromatic compounds. These motifs are prevalent in pharmaceuticals and advanced materials.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for the cross-coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the organoboron reagent.
-
Degassed Solvents: Removes dissolved oxygen which can deactivate the catalyst.
-
Base: Essential for the activation of the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Ligand: The choice of phosphine ligand on the palladium catalyst is crucial for stabilizing the catalyst and promoting the desired reactivity, especially with challenging substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Utility in Hydroboration-Oxidation Reactions
Beyond cross-coupling, this compound can serve as a source of the cyclohexylboron moiety for other transformations. One notable application is in hydroboration reactions, where a B-H bond is added across a carbon-carbon double or triple bond.
While pinacolborane (HBpin) is the more common reagent for direct hydroboration, the synthesis of this compound itself can be achieved via hydroboration of cyclohexene with a suitable boron source, followed by esterification with pinacol. The resulting alkylboronic ester can then be used in subsequent reactions.
Experimental Workflow: Hydroboration-Oxidation
This workflow outlines the general steps for the anti-Markovnikov hydration of an alkene using a borane reagent, which is conceptually related to the synthesis and application of alkylboronic esters.
Caption: General workflow for the hydroboration-oxidation of an alkene.
Conclusion and Future Outlook
This compound stands as a robust and reliable reagent in the synthetic chemist's toolkit. Its superior stability compared to the corresponding boronic acid makes it an attractive choice for complex syntheses where reagent longevity and ease of handling are paramount. While a direct trade-off in reactivity exists, modern advancements in catalyst systems continue to broaden the scope and efficiency of cross-coupling reactions with boronic esters. For researchers in drug discovery and materials science, the ability to predictably and efficiently introduce the cyclohexyl moiety using this stable pinacol ester offers a significant advantage in the design and synthesis of novel molecular architectures. Future developments will likely focus on expanding the catalytic systems available for activating these stable boronic esters under even milder conditions, further enhancing their utility in organic synthesis.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boronic Ester Protecting Groups: A Guide for the Synthetic Chemist
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability of free boronic acids—which are prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation and oxidation—presents significant challenges in handling, purification, and multi-step synthesis.[3][4]
To circumvent these issues, the boron moiety is often masked using a protecting group, typically by forming a more stable boronic ester.[3][5] The choice of protecting group is far from trivial; it profoundly impacts the stability, reactivity, and purification of the boron-containing intermediate. This guide provides a head-to-head comparison of the most common boronic ester protecting groups, offering field-proven insights and experimental data to aid researchers in selecting the optimal group for their synthetic strategy.
The Pillars of Protection: Key Characteristics of Boronic Ester Groups
The ideal protecting group should offer a balance of stability and reactivity. It must be robust enough to withstand a range of reaction conditions and purification methods (e.g., silica gel chromatography) while being readily and selectively cleaved under mild conditions that do not compromise the integrity of the target molecule.[2] The primary protecting groups in use today achieve this stability through two main strategies: steric hindrance and intramolecular coordination.
The Contenders: A Detailed Comparison
We will examine the most prevalent protecting groups, evaluating their structure, stability, and the conditions required for their formation and cleavage.
Pinacol (pin) Esters
The pinacol boronic ester (Bpin) is arguably the most popular and widely used protecting group due to its commercial availability, ease of formation, and sufficient stability for many applications.[2][3]
-
Structure and Stability: Protection is achieved by forming a five-membered dioxaborolane ring with pinacol (2,3-dimethyl-2,3-butanediol). The four methyl groups provide significant steric bulk around the boron atom, which shields it from unwanted reactions and imparts stability towards air, moisture, and column chromatography.[2][3][4]
-
Formation: Typically formed by condensation of a boronic acid with pinacol, often with azeotropic removal of water, or through direct borylation methods like the Miyaura borylation.[3][6]
-
Cleavage: Deprotection can be challenging and often requires harsh conditions.[3][7] Common methods include:
-
Acidic Hydrolysis: Often requires heating with aqueous acid.[3][8]
-
Oxidative Cleavage: Use of sodium periodate (NaIO₄) can cleave the pinacol diol.[3][7][8]
-
Transesterification: Reaction with other boronic acids or diols can exchange the pinacol group.[7][8][9] A two-step method involving transesterification with diethanolamine (DEA) followed by mild acidic hydrolysis is also effective.[7][8]
-
N-Methyliminodiacetic Acid (MIDA) Esters
Developed by the Burke group, MIDA boronates have revolutionized iterative cross-coupling strategies, acting as a robust "slow-release" form of the free boronic acid.[10][11][12]
-
Structure and Stability: The MIDA ligand is trivalent, forming a bicyclic structure where the nitrogen atom's lone pair coordinates intramolecularly to the boron's empty p-orbital. This changes the boron's hybridization from sp² to sp³, rendering it a tetracoordinate "ate" complex.[12] This structural change dramatically increases stability, making MIDA boronates inert to anhydrous Suzuki-Miyaura conditions, chromatography, and long-term storage.[3][12]
-
Formation: Prepared by condensation of the boronic acid with MIDA, which can be laborious, requiring vigorous removal of water.[3]
-
Cleavage: The key advantage of MIDA is its facile and predictable cleavage under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, or K₃PO₄) at room temperature to release the free boronic acid.[3][12] This orthogonality allows for selective reactions at other sites in the molecule while the boronic acid remains protected. The rate of hydrolysis can even be modulated by the choice of base.[11][13]
Catechol (cat) Esters
Catechol is another common diol used for protection, forming a five-membered dioxaborole ring.
-
Structure and Stability: The catechol boronic ester is less sterically hindered than the pinacol ester. Its stability is influenced by the electronic properties of the aromatic ring. They are generally considered less stable than pinacol esters, particularly to hydrolysis.[7] However, the stability can be tuned; for instance, complexation with certain bases can stabilize the ester bond.[14][15]
-
Formation: Formed by condensation of a boronic acid with catechol.[16]
-
Cleavage: Generally cleaved under milder conditions than pinacol esters, often via simple hydrolysis.
1,8-Diaminonaphthalene (dan) Esters
Similar to MIDA, the B(dan) group utilizes intramolecular nitrogen-boron coordination to achieve exceptional stability.
-
Structure and Stability: The two nitrogen atoms of the diaminonaphthalene backbone donate electron density to the boron's empty p-orbital, significantly reducing its Lewis acidity and reactivity.[3] This makes R-B(dan) derivatives very stable under a wide range of conditions.[3]
-
Formation: Synthesized from the corresponding boronic acid and 1,8-diaminonaphthalene.
-
Cleavage: Deprotection typically requires acidic hydrolysis. Following cleavage, the diaminonaphthalene byproduct can be easily removed by extraction.[3]
Organotrifluoroborates (BF₃K)
Potassium organotrifluoroborate salts represent a different class of protected boronic acids.
-
Structure and Stability: These are tetracoordinate boronate salts, where three fluorine atoms are bonded to the boron. The fluorine atoms donate electron density, making trifluoroborates highly stable towards oxidation.[3] They are typically crystalline, free-flowing solids with high air and moisture stability.[3]
-
Formation: Usually prepared by treating the corresponding boronic acid or ester with KHF₂.
-
Cleavage: Hydrolysis back to the boronic acid can be achieved with silica gel or under acidic conditions.[7][17]
Quantitative Comparison of Protecting Groups
| Protecting Group | Formation Conditions | Stability Profile | Cleavage Conditions | Key Advantages & Remarks |
| Pinacol (Bpin) | Boronic acid + pinacol, azeotropic removal of H₂O.[6] | Good stability to air, moisture, and chromatography.[2][3] Less stable than MIDA or dan. | Acidic hydrolysis (often with heat), oxidative cleavage (NaIO₄), or transesterification.[3][7][8] | Most common, widely available, suitable for direct use in many Suzuki couplings. Deprotection can be harsh.[2][3] |
| MIDA | Boronic acid + MIDA, vigorous dehydration.[3] | Excellent stability to anhydrous cross-coupling, oxidation, reduction, and chromatography.[3][12][18] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃, K₃PO₄) at room temperature.[3][12] | Enables iterative cross-coupling. "Slow-release" of boronic acid is possible. Indefinitely bench-top stable.[11][12] |
| Catechol (Bcat) | Boronic acid + catechol.[16] | Moderate stability; generally less stable to hydrolysis than Bpin.[7] | Mild hydrolysis. | Less common for general protection; often used in specific applications like sensing.[19] |
| 1,8-Diaminonaphthalene (Bdan) | Boronic acid + 1,8-diaminonaphthalene. | Very high stability due to N→B coordination.[3] | Acidic hydrolysis.[3] | High stability makes it suitable for harsh reaction conditions where other groups might fail. |
| Trifluoroborate (BF₃K) | Boronic acid/ester + KHF₂. | Excellent stability to air, moisture, and oxidation. Often crystalline solids.[3] | Acidic conditions or treatment with silica gel.[7][17] | Highly stable, solid nature facilitates handling and purification. |
Visualization of Structures and Workflows
// Edges edge [color="#34A853"]; Start -> Deprotection1; Deprotection1 -> Coupling1; Coupling1 -> Dimer [label="Forms Dimer"]; Dimer -> Purification1; Purification1 -> Deprotection2; Deprotection2 -> Coupling2; Coupling2 -> Trimer;
// Invisible edges for alignment edge [style=invis]; BB2 -> Coupling1; } dot Caption: Iterative cross-coupling workflow enabled by MIDA boronates.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Pinacol Boronate Ester
This procedure is adapted from a general method for the esterification of boronic acids.[6]
-
Reaction Setup: To a round-bottom flask, add arylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a suitable solvent such as toluene or diethyl ether.
-
Dehydration: If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. If using diethyl ether, add an excess of a drying agent like anhydrous magnesium sulfate (MgSO₄) and stir at room temperature for 24 hours.[6]
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), filter off any solids (e.g., MgSO₄).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel.[3][6] It has been noted that silica gel treated with boric acid can be effective for purifying pinacol esters.[3]
Protocol 2: Deprotection of a MIDA Boronate Ester
This protocol highlights the mild conditions for MIDA ester cleavage, a key feature of this protecting group.[3][12][20]
-
Reaction Setup: Dissolve the MIDA boronate ester (1.0 equiv) in a suitable organic solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Hydrolysis: Add an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) to the solution.
-
Stirring: Stir the biphasic mixture vigorously at room temperature. The deprotection is typically complete within minutes to a few hours, and can be monitored by TLC.
-
Workup: Separate the layers. Acidify the aqueous layer to precipitate the free boronic acid, or extract the organic layer if the boronic acid is soluble. The MIDA ligand remains in the aqueous phase.
-
Isolation: The free boronic acid can be isolated by filtration or extraction and used in the next step, often without further purification.
Conclusion and Future Outlook
The strategic selection of a boronic acid protecting group is critical for the success of complex synthetic campaigns. While pinacol esters remain the workhorse for many standard applications due to their ease of use, their harsh deprotection conditions are a significant drawback. For intricate, multi-step syntheses, particularly those involving iterative cross-couplings, the superior stability and orthogonal cleavage of MIDA boronates make them the protecting group of choice.[12] B(dan) and trifluoroborate groups offer exceptional stability for reactions under demanding conditions.
The field continues to evolve, with the development of novel protecting groups, such as photocleavable xanthopinacol (Bxpin) boronates, which offer new avenues for orthogonal deprotection strategies under mild, irreversible conditions.[5][21] As the demand for molecular complexity grows, the continued innovation in protecting group chemistry will be paramount for enabling the synthesis of next-generation pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. rsc.org [rsc.org]
- 15. Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 18. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the innovative potential of reagents like 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is immense. This versatile boronic ester is a key building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] However, realizing its potential begins with a foundational commitment to safety. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) and outlines a clear plan for the material's operational handling and disposal.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H336: May cause drowsiness or dizziness.[2]
These classifications necessitate a multi-faceted approach to PPE to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Principles of Protection: Engineering and Administrative Controls
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The primary methods for ensuring safety are engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures and the specific hazards of the compound.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] A full-face shield is recommended when there is a risk of splashing.[3] | Protects against direct contact with the eyes, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3] Gloves should be inspected for any defects before use and replaced immediately if contaminated. | Prevents skin contact, which can lead to irritation.[3] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[3] Long pants and closed-toe shoes are mandatory.[6] | Protects the skin on the body and legs from accidental spills or splashes. |
| Respiratory Protection | For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[3] If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] | Prevents irritation of the respiratory tract.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound.
Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and have been recently tested.[6]
-
Assemble all Materials: Before starting, gather all necessary chemicals, equipment, and waste containers to minimize movement in and out of the handling area.
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.
Donning PPE
The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
Caption: Correct sequence for donning PPE.
Handling the Chemical
-
Transfer with Care: When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[6]
-
Maintain Containment: Keep the container of this compound tightly closed when not in use.[6]
-
Immediate Cleanup: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[3] Carefully collect the material into a labeled, sealed container for hazardous waste disposal.[3][5]
Doffing PPE
The sequence for removing PPE is just as critical as putting it on to prevent cross-contamination.
Caption: Correct sequence for doffing PPE.
Post-Handling
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
-
Decontaminate Work Area: Clean the work surface with an appropriate solvent followed by soap and water to remove any residual chemical.[3]
Disposal Plan: Managing Waste Safely and Responsibly
All waste generated from the use of this compound, including contaminated PPE, empty containers, and absorbed spill material, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Procedures: Dispose of the waste in accordance with all local, state, and federal regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[4]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, fostering a secure environment for groundbreaking research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
